Product packaging for omega-Truxilline(Cat. No.:CAS No. 113297-77-1)

omega-Truxilline

Cat. No.: B220950
CAS No.: 113297-77-1
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-SQMRUFMQSA-N
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Description

omega-Truxilline (CAS 490-17-5) is one of the isomeric truxilline alkaloids present as a minor impurity in illicit cocaine. Sourced from the leaves of the Truxillo coca plant, it serves as a critical analytical standard in forensic science research. The relative abundance of truxilline isomers like this compound in cocaine samples provides a chemical fingerprint that is indicative of the coca variety used and can be instrumental in determining the geographical origin and trafficking routes of seized drugs . As a naturally occurring alkaloid, its primary research applications are found in method development and profiling studies within forensic and pharmaceutical analytics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes . Researchers can rely on this high-purity compound for precise and reproducible results in controlled laboratory environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46N2O8 B220950 omega-Truxilline CAS No. 113297-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113297-77-1

Molecular Formula

C38H46N2O8

Molecular Weight

658.8 g/mol

IUPAC Name

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2R,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34+/m0/s1

InChI Key

SYSWFFZJNZSEIZ-SQMRUFMQSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Synonyms

3α,4α-Diphenylcyclobutane-1β,2α-dicarboxylic acid bis[(1R,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomerism of ω-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Truxilline is a member of the truxilline family, a complex group of naturally occurring cyclobutane alkaloids. These compounds are found as minor constituents in coca leaves and, consequently, in illicit cocaine samples. The stereochemical diversity of the truxillines, arising from the photodimerization of cinnamoylcocaine isomers, presents a significant challenge in their isolation, identification, and characterization. Understanding the nuanced stereochemistry of each isomer, including ω-truxilline, is critical for forensic applications, such as determining the origin of cocaine samples, and for exploring their potential pharmacological activities. This guide provides a detailed examination of the stereochemistry and isomerism of ω-truxilline and its related compounds, supported by experimental protocols and data presented for clarity and comparison.

Core Concepts in Truxilline Stereochemistry

The fundamental structure of the truxillines consists of a cyclobutane ring substituted with two phenyl groups and two methyl ecgonine ester groups. The spatial arrangement of these four substituents gives rise to a multitude of stereoisomers. Recent research has expanded the known number of truxilline isomers to at least 15, which are broadly classified into two main categories based on the substitution pattern on the cyclobutane ring: truxillates and truxinates .[1][2]

  • Truxillates (Truxillic Acid Derivatives): In these isomers, the two phenyl groups and the two methyl ecgonine ester groups are attached to carbons 1,3 and 2,4 of the cyclobutane ring, respectively (or vice versa). This arrangement leads to five possible diastereomers: peri-, epi-, gamma-, alpha-, and epsi-truxilline.[3]

  • Truxinates (Truxinic Acid Derivatives): In these isomers, the substituents are located on adjacent carbons of the cyclobutane ring. This substitution pattern allows for a greater number of stereoisomers, with ten mutually diastereomeric truxinates being theoretically possible.[1][2] ω-Truxilline is classified within this truxinate group.

The intricate stereochemistry of these molecules dictates their physical, chemical, and biological properties. The subtle differences in the three-dimensional arrangement of the functional groups can lead to significant variations in their interactions with biological systems, a crucial consideration in drug development and pharmacology.[4][5][6]

The Isomers of Truxilline

The complexity of truxilline isomerism is best understood by examining the possible spatial arrangements of the substituents on the cyclobutane ring. The diagram below illustrates the general classification of truxilline isomers.

truxilline_isomers cluster_truxillates Examples of Truxillates cluster_truxinates Other Truxinates Truxillines Truxilline Stereoisomers Truxillates Truxillates (1,3- and 2,4-Substitution) Truxillines->Truxillates Truxinates Truxinates (Adjacent Substitution) Truxillines->Truxinates alpha-truxilline alpha-truxilline Truxillates->alpha-truxilline gamma-truxilline gamma-truxilline Truxillates->gamma-truxilline epi-truxilline epi-truxilline Truxillates->epi-truxilline omega_truxilline ω-Truxilline Truxinates->omega_truxilline beta-truxilline beta-truxilline Truxinates->beta-truxilline delta-truxilline delta-truxilline Truxinates->delta-truxilline zeta-truxilline zeta-truxilline Truxinates->zeta-truxilline experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Containing Truxilline Isomers Reduction Reduction with LiAlH₄ Sample->Reduction Acylation Acylation with HFBA Reduction->Acylation GC_FID Gas Chromatography with Flame Ionization Detection (GC-FID) Acylation->GC_FID Injection Quantification Quantification against Internal Standard GC_FID->Quantification Results Results Quantification->Results Quantitative Results of Isomer Concentrations

References

Omega-Truxilline in Coca Leaves: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-truxilline is a dimeric tropane alkaloid found in the leaves of Erythroxylum coca. It is one of several isomers of truxilline, which are formed through the photochemical dimerization of cinnamoylcocaines. The relative abundance of this compound and other truxilline isomers can vary depending on the coca plant species, geographical origin, and post-harvest processing of the leaves. This technical guide provides a comprehensive overview of the natural abundance of this compound in coca leaves, detailed experimental protocols for its quantification, and an illustration of its biosynthetic pathway.

Natural Abundance of this compound

Quantitative data specifically for this compound in raw coca leaves is limited in publicly available literature. However, studies on illicit cocaine samples, which are derived from coca leaves, provide insights into the relative proportions of truxilline isomers. The total truxilline content in illicit cocaine can be indicative of the coca variety used in its production. For instance, cocaine derived from Colombian coca varieties tends to have a higher truxilline content (over 5% relative to cocaine) compared to that from Peru (less than 3% w/w) or Bolivia (less than 1% w/w)[1]. This compound is one of ten commonly quantified truxilline isomers, which also include alpha-, beta-, delta-, epsilon-, gamma-, zeta-, peri-, neo-, and epi-truxilline[2]. The formation of these isomers is a result of the photodimerization of cinnamoylcocaines, suggesting that leaves exposed to more sunlight may have higher concentrations.

Table 1: Quantitative Data on Truxillines and Related Alkaloids

AnalyteMatrixMethodReported Concentration/RatioReference
Ten Truxilline Isomers (including omega-)Illicit Cocaine HydrochlorideGC-FIDLinear range: 0.001 to 1.00 mg/mLMallette, J. R., & Casale, J. F. (2014)[2]
Total TruxillinesIllicit Cocaine (from Colombian coca)Not Specified> 5% relative to cocaineRequest PDF[1]
Total TruxillinesIllicit Cocaine (from Peruvian coca)Not Specified< 3% w/w relative to cocaineRequest PDF[1]
Total TruxillinesIllicit Cocaine (from Bolivian coca)Not Specified< 1% w/w relative to cocaineRequest PDF[1]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of the tropane skeleton, a core structure of cocaine and its derivatives. The pathway originates from L-ornithine, an amino acid. Through a series of enzymatic reactions, the tropane ring is formed and subsequently esterified to produce cinnamoylcocaines. This compound and its isomers are then formed via a [2+2] photocycloaddition reaction of two cinnamoylcocaine molecules. This dimerization is a non-enzymatic step mediated by ultraviolet light.

Biosynthesis Ornithine L-Ornithine Tropane_Ring Tropane Ring Biosynthesis Ornithine->Tropane_Ring Methylecgonine Methylecgonine Tropane_Ring->Methylecgonine Cinnamoylcocaine cis- & trans-Cinnamoylcocaine Methylecgonine->Cinnamoylcocaine Cocaine Synthase Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->Cinnamoylcocaine Cocaine Synthase UV_Light UV Light (Photochemical Dimerization) Cinnamoylcocaine->UV_Light Truxillines Truxilline Isomers (including ω-truxilline) UV_Light->Truxillines

Biosynthetic pathway of truxilline isomers.

Experimental Protocols

Extraction of Truxillines from Coca Leaves

This protocol describes a general method for the extraction of alkaloids, including truxillines, from coca leaves. Ethanol has been identified as a suitable solvent for quantitative extraction without causing artifact formation.

Materials:

  • Dried coca leaves, finely ground

  • Ethanol (95% or absolute)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • 0.1 M Hydrochloric acid

  • Diethyl ether or chloroform

  • Ammonium hydroxide solution (to adjust pH)

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks, separatory funnel)

Procedure:

  • Weigh approximately 10 g of finely ground, dried coca leaf powder.

  • Soxhlet Extraction: Place the leaf powder in a thimble and perform continuous extraction with ethanol for 4-6 hours.

  • Ultrasonic Extraction (Alternative): Suspend the leaf powder in ethanol in a flask and sonicate for 30-60 minutes at room temperature. Repeat the extraction process three times with fresh solvent.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in 0.1 M hydrochloric acid.

  • Wash the acidic solution with diethyl ether or chloroform to remove non-alkaloidal components. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

  • Extract the alkaloids from the basified aqueous solution with diethyl ether or chloroform (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the total alkaloid extract containing truxillines.

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from a protocol for the analysis of truxilline isomers in illicit cocaine and involves a derivatization step.[2]

Materials:

  • Total alkaloid extract from coca leaves

  • Lithium aluminum hydride (LiAlH₄) solution in tetrahydrofuran (THF)

  • Heptafluorobutyric anhydride (HFBA)

  • Toluene (anhydrous)

  • Internal standard (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for alkaloid analysis (e.g., DB-1MS or equivalent)

Procedure:

  • Reduction:

    • Dissolve a known amount of the total alkaloid extract in anhydrous toluene.

    • Add a known amount of the internal standard.

    • Carefully add LiAlH₄ solution to the sample and reflux for 30 minutes to reduce the ester groups of the truxillines.

    • After cooling, cautiously quench the reaction with water and a sodium hydroxide solution.

    • Extract the reduced products into an organic solvent.

  • Acylation:

    • Evaporate the solvent from the previous step.

    • Add HFBA and heat at 70°C for 15 minutes to form the heptafluorobutyryl derivatives of the reduced truxillines.

    • Evaporate the excess HFBA under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Inject the derivatized sample into the GC-FID.

    • Identify the this compound derivative peak based on its retention time relative to the internal standard and reference standards.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

ExperimentalWorkflow cluster_extraction Extraction cluster_analysis Analysis Leaf_Sample Dried Coca Leaf Powder Solvent_Extraction Ethanol Extraction (Soxhlet or Sonication) Leaf_Sample->Solvent_Extraction Concentration Solvent Evaporation Solvent_Extraction->Concentration Acid_Base_Purification Acid-Base Liquid-Liquid Extraction Concentration->Acid_Base_Purification Final_Extract Total Alkaloid Extract Acid_Base_Purification->Final_Extract Derivatization Reduction (LiAlH₄) & Acylation (HFBA) Final_Extract->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID Quantification Quantification GC_FID->Quantification

Workflow for extraction and analysis.

Conclusion

This compound is a significant minor alkaloid in coca leaves, formed through a unique photochemical process. While direct quantitative data for its abundance in raw plant material is scarce, established analytical methods for its determination in processed samples provide a strong foundation for future research. The protocols and biosynthetic information presented in this guide offer a valuable resource for scientists and researchers in the fields of natural product chemistry, forensics, and drug development, enabling further investigation into the chemical diversity of Erythroxylum coca and the pharmacological potential of its constituents.

References

Omega-Truxilline: A Technical Overview of a Minor Coca Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-truxilline is a naturally occurring alkaloid belonging to the truxilline group of compounds found in the leaves of Erythroxylum coca and its preparations, including illicit cocaine.[1][2] These compounds are dimeric esters of ecgonine and truxillic or truxinic acids. While cocaine remains the most abundant and well-studied alkaloid from the coca plant, the minor alkaloids, including the various truxilline isomers, are of significant interest in forensic science for determining the origin and trafficking routes of cocaine.[2] This document provides a comprehensive technical overview of what is currently known about this compound, with a focus on its discovery, isolation, and known analytical characteristics. It is important to note that while the existence of this compound as one of several isomers is established, detailed information specifically on this compound is limited in publicly accessible scientific literature.

Discovery and Characterization of Truxilline Isomers

The truxillines are a group of isomeric alkaloids that are present as manufacturing by-products in illicit cocaine samples. The relative abundance of these isomers, including this compound, can be indicative of the variety of coca plant used and the processing methods employed.[2] Early research identified several of these isomers, and more recent studies have expanded the number of known truxillines. A 2014 study lists this compound as one of ten quantified isomeric truxillines.[2] More recent theoretical work suggests the existence of up to 15 distinct truxilline isomers.

While the initial discovery of the truxilline class of alkaloids dates back to the late 19th century, specific details on the discovery and first isolation of the this compound isomer are not well-documented in available literature. Its identification has largely been in the context of comprehensive analyses of coca leaf alkaloids and cocaine impurities.

Physicochemical and Spectral Data

Table 1: General Physicochemical Properties of Truxilline Alkaloids

PropertyDescriptionData Source
Chemical Class Tropane AlkaloidGeneral Knowledge
Basic Structure Dimeric ester of ecgonine and a truxillic/truxinic acid isomerGeneral Knowledge
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.Inferred from analytical protocols

Spectral Data:

Specific ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for isolated this compound are not available in the searched literature. Analytical methods for the identification of this compound within a mixture of isomers rely on chromatographic separation coupled with mass spectrometry or flame ionization detection.

Experimental Protocols

A detailed, step-by-step protocol for the isolation of a pure sample of this compound from coca leaves is not explicitly described in the available literature. However, a general method for the quantification of isomeric truxillines, including this compound, in illicit cocaine samples has been published. This method provides a workflow for the analytical-scale separation and detection of these compounds.

Workflow for the Analysis of Isomeric Truxillines

The following diagram outlines the general steps involved in the analysis of truxilline isomers from a cocaine sample, based on a published gas chromatography/flame ionization detection (GC/FID) method.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cocaine_sample Illicit Cocaine Sample internal_standard Add Internal Standard (4',4''-dimethyl-α-truxillic acid dimethyl ester) cocaine_sample->internal_standard reduction Reduction with Lithium Aluminum Hydride internal_standard->reduction acylation Acylation with Heptafluorobutyric Anhydride reduction->acylation gc_fid Capillary Gas Chromatography/ Flame Ionization Detection (GC/FID) acylation->gc_fid quantification Quantification of Truxilline Isomers gc_fid->quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of omega-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of omega-truxilline, a minor tropane alkaloid found in the leaves of Erythroxylum coca. Due to the limited availability of specific data for the omega-isomer, this guide also includes information on the general characteristics of the truxilline class of alkaloids to provide a comparative context.

Introduction

This compound is one of at least ten identified isomeric truxillines, which are dimeric compounds formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. These alkaloids are present as minor constituents in coca leaves and their relative abundance can be indicative of the geographical origin and processing methods of cocaine samples. While extensive research has been conducted on the major coca alkaloid, cocaine, the individual properties and biological activities of the various truxilline isomers, including this compound, are less well-characterized.

Physical and Chemical Properties

Specific quantitative data for this compound, such as its melting point and precise solubility, are not well-documented in publicly available literature. However, based on its classification as a truxilline isomer, several key properties can be inferred.

Table 1: Physical and Chemical Properties of Truxilline Isomers (General)

PropertyValueSource(s)
Molecular Formula C₃₈H₄₆N₂O₈[1][2][3]
Molecular Weight ~658.8 g/mol [1][2][3]
Appearance Likely a powder[4]
Solubility Generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Alkaloids are typically poorly soluble in water, but their salt forms exhibit higher water solubility.[5][6]

Note: The properties listed above are for the general class of truxilline isomers. Specific values for this compound may vary slightly.

Experimental Protocols

The most extensively documented experimental protocol involving this compound is its analysis as part of the impurity profiling of cocaine. The following is a generalized workflow for the gas chromatographic analysis of truxilline isomers.

3.1. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis of Truxilline Isomers

This method is widely used for the quantification of ten truxilline isomers, including this compound, in illicit cocaine samples.[7]

  • Sample Preparation:

    • Extraction: The alkaloids are first extracted from the coca leaf or cocaine sample matrix.

    • Reduction: The extracted truxillines are then directly reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[7] This step is crucial for preparing the molecules for derivatization.

    • Derivatization (Acylation): The reduced truxillines are subsequently acylated with heptafluorobutyric anhydride (HFBA).[7] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column suitable for alkaloid separation.

  • Quantification:

    • Quantification is typically performed relative to a structurally similar internal standard.[7]

    • The method demonstrates a linear response for the truxilline isomers in the concentration range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[7]

Mandatory Visualizations

analytical_workflow Figure 1. Analytical Workflow for Truxilline Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Coca Leaf or Cocaine Sample Extraction Alkaloid Extraction Sample->Extraction Reduction Reduction with LiAlH4 Extraction->Reduction Derivatization Acylation with HFBA Reduction->Derivatization GC_FID Gas Chromatography- Flame Ionization Detection Derivatization->GC_FID Injection Data_Analysis Data Acquisition and Quantification GC_FID->Data_Analysis Result Quantification of This compound and other Isomers Data_Analysis->Result Output

Analytical Workflow for Truxilline Isomer Analysis

Brief Caption: This diagram illustrates the general experimental workflow for the analysis of truxilline isomers, including this compound, from coca-derived samples using GC-FID.

Hypothetical Signaling Pathway

There is currently no specific information available on the biological activity or signaling pathways of this compound. However, as a tropane alkaloid, it may exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, a common mechanism for this class of compounds.[8][9][10] The following diagram illustrates this hypothetical mechanism of action.

hypothetical_pathway Figure 2. Hypothetical Signaling Pathway for this compound omega_Truxilline This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) omega_Truxilline->mAChR Binds and Blocks (Antagonist) G_Protein G-protein mAChR->G_Protein Activates Cellular_Response Inhibition of Cellular Response Acetylcholine Acetylcholine (ACh) Acetylcholine->mAChR Binds and Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Effector->Cellular_Response Modulates

Hypothetical Signaling Pathway for this compound

Brief Caption: This diagram depicts a potential mechanism of action for this compound as a competitive antagonist of muscarinic acetylcholine receptors, a common pathway for tropane alkaloids. This is a hypothetical pathway and has not been experimentally confirmed for this compound.

Conclusion

This compound remains a relatively understudied minor alkaloid of the coca plant. While analytical methods for its detection and quantification are established, a significant gap exists in the scientific literature regarding its specific physical, chemical, and biological properties. Further research is required to isolate and characterize this compound to fully understand its pharmacological potential and role in the overall effects of coca leaf consumption. This guide serves as a summary of the current knowledge and a call for further investigation into this and other minor coca alkaloids.

References

Omega-Truxilline: A Technical Overview of an Elusive Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of omega-truxilline, a member of the truxilline family of alkaloids. The truxillines are a group of stereoisomeric compounds found as minor alkaloids in coca leaves. This document is intended for researchers, scientists, and professionals in drug development, providing available data on this compound and its related isomers.

While extensive research has been conducted on the more abundant truxilline isomers, specific data for this compound remains limited in publicly accessible scientific literature. This guide compiles the available information and contextualizes it within the broader understanding of the truxilline class of compounds.

Molecular Identity

Isomer NameCAS NumberMolecular Formula
alpha-Truxilline490-17-5[3][4]C38H46N2O8
beta-Truxilline490-15-3[2]C38H46N2O8
gamma-Truxilline113350-56-4[5]C38H46N2O8
neo-Truxilline113350-54-2[6]C38H46N2O8
This compound Not Available C38H46N2O8

Physicochemical Properties and Analytical Methods

Detailed experimental data on the physicochemical properties of isolated this compound are not extensively documented. However, analytical methods have been developed for the simultaneous quantification of multiple truxilline isomers, including this compound, in illicit cocaine samples.

Experimental Protocol: Quantification of Truxilline Isomers

A published method for the rapid determination of isomeric truxillines in illicit cocaine utilizes capillary gas chromatography with flame ionization detection (GC-FID).[7] This method allows for the quantification of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[4][5][7]

Methodology:

  • Sample Preparation: The truxilline isomers are extracted from the cocaine sample.

  • Derivatization: The extracted alkaloids are directly reduced using lithium aluminum hydride and subsequently acylated with heptafluorobutyric anhydride. This derivatization step is crucial for improving the volatility and thermal stability of the analytes for GC analysis.

  • Internal Standard: A structurally related internal standard, 4′,4″-dimethyl-α-truxillic acid dimethyl ester, is used for accurate quantification.

  • GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector for separation and quantification.

The method has demonstrated a linear response for the quantified isomers in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[7]

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity and potential signaling pathways of this compound. While the parent compound, cocaine, is known to interact with dopamine, serotonin, and norepinephrine transporters, the specific interactions of individual truxilline isomers, including this compound, have not been elucidated.

Due to the absence of experimental data on signaling pathways for this compound, a corresponding visualization cannot be provided at this time. Further research is required to understand the pharmacological and toxicological profile of this specific isomer.

Logical Relationship of Truxilline Isomers

The various truxilline isomers, including this compound, are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. This relationship is depicted in the following diagram.

Truxilline_Isomers cluster_isomers Truxilline Truxilline (C38H46N2O8) Isomers Stereoisomers Truxilline->Isomers exist as alpha-Truxilline alpha-Truxilline Isomers->alpha-Truxilline beta-Truxilline beta-Truxilline Isomers->beta-Truxilline gamma-Truxilline gamma-Truxilline Isomers->gamma-Truxilline This compound This compound Isomers->this compound Other Isomers Other Isomers Isomers->Other Isomers

Caption: Relationship of Truxilline and its Stereoisomers.

This guide underscores the current knowledge gap regarding this compound. While its existence as an isomer is recognized and methods for its detection are available, a concerted research effort is needed to characterize its physicochemical properties, biological activity, and potential impact.

References

An In-depth Technical Guide to ω-Truxilline: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of the specific isomer ω-truxilline is scarce. This guide synthesizes the available information on truxilline isomers as a class, with a focus on analytical methodologies that provide insights into their physicochemical properties. The information presented is intended for research purposes and should be supplemented with internal experimental data for any drug development applications.

Introduction to Truxillines

Truxillines are a group of tropane alkaloids found as minor constituents in coca leaves and, consequently, in illicit cocaine samples. They are formed through the photodimerization of cinnamoylcocaines.[1][2] The isomeric composition of truxillines in a cocaine sample can serve as a "fingerprint," providing information about the geographical origin and manufacturing process.[2] While there has been extensive research into the analysis of these isomers for forensic purposes, detailed physicochemical characterization relevant to drug development, such as precise solubility and stability profiles, is not widely published. It is understood that truxillines, as a group, are polar compounds and exhibit thermal instability, particularly during analytical procedures like gas chromatography.[1]

Physicochemical Properties of Truxilline Isomers

Solubility

Qualitative descriptions suggest that truxilline isomers are soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, their polarity is considered a challenge for certain analytical techniques.[1] For instance, their hydrolysis products, truxillic and truxinic acids, are too polar for regular gas chromatography methods without derivatization.[1]

To enhance solubility for analytical purposes, especially for stock solutions, warming the sample at 37°C and using an ultrasonic bath is recommended.[3] Stock solutions are typically stored at temperatures below -20°C for several months.[3]

Table 1: Qualitative Solubility of Truxilline Isomers

Solvent ClassSolubilityNotes
Halogenated Solvents (e.g., Chloroform, Dichloromethane)Soluble[3]
Esters (e.g., Ethyl Acetate)Soluble[3]
Polar Aprotic Solvents (e.g., DMSO, Acetone)Soluble[3]

Note: This table is based on general statements for truxilline isomers, not specific quantitative measurements for ω-truxilline.

Stability

The stability of truxillines is a significant consideration, particularly their thermal lability. During gas chromatography, which involves high temperatures, truxillines can degrade to methylecgonine or methylecgonidine.[1] This thermal instability necessitates derivatization in many analytical protocols to ensure accurate quantification.[1]

Systematic studies on the degradation pathways of truxillines under various conditions (e.g., pH, light, oxidative stress) are not extensively documented in the available literature. For related compounds, such as other illicit drugs in oral fluid, the addition of citrate buffer (pH 4) and sodium azide has been shown to prevent degradation during storage.[4]

Experimental Protocols for Truxilline Analysis

The primary experimental protocols found in the literature focus on the quantification of truxilline isomers in cocaine samples. These methods provide indirect information about their chemical properties.

Gas Chromatography/Flame Ionization Detection (GC/FID) Method

This method is used for the quantification of ten truxilline isomers, including ω-truxilline.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Cocaine Sample s2 Reduction with Lithium Aluminum Hydride s1->s2 s3 Acylation with Heptafluorobutyric Anhydride s2->s3 a1 GC/FID Analysis s3->a1 Derivatized Sample a2 Quantification relative to Internal Standard a1->a2

Caption: Workflow for GC/FID analysis of truxilline isomers.

Methodology:

  • Sample Preparation: The truxilline isomers are directly reduced with lithium aluminum hydride.

  • Derivatization: The reduced isomers are then acylated with heptafluorobutyric anhydride. This step is crucial to address the polarity and thermal instability of the underivatized molecules.[1]

  • Internal Standard: 4',4"-dimethyl-α-truxillic acid dimethyl ester is used as an internal standard for quantification.

  • Analysis: The derivatized sample is analyzed using capillary gas chromatography with flame ionization detection.

  • Quantification: The method has shown a linear response from 0.001 to 1.00 mg/mL with a lower detection limit of 0.001 mg/mL for the truxilline isomers.

Signaling Pathways and Mechanisms of Action

There is no specific information available in the provided search results regarding the signaling pathways or mechanisms of action of ω-truxilline. Research on truxillines has been predominantly focused on their use as chemical markers for forensic analysis of cocaine.

Conclusion and Future Directions

The current body of scientific literature lacks detailed, quantitative data on the solubility and stability of ω-truxilline. The existing information is primarily derived from analytical methods developed for the forensic analysis of illicit cocaine, which indicates that truxillines are polar and thermally labile compounds.

For drug development purposes, a systematic characterization of ω-truxilline is necessary. This would involve:

  • Quantitative Solubility Studies: Determining the solubility of ω-truxilline in a range of pharmaceutically relevant solvents and buffer systems at different pH values.

  • Forced Degradation Studies: Investigating the stability of ω-truxilline under stress conditions (e.g., acid, base, oxidation, light, heat) to identify degradation products and pathways.

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, excretion, and toxicological profile of ω-truxilline, as well as its mechanism of action and potential therapeutic targets.

The generation of this fundamental data is a prerequisite for any further development of ω-truxilline as a potential therapeutic agent.

References

Theoretical Framework for the Conformational Analysis of ω-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Truxilline, a stereoisomer of the truxillic acids, presents a unique and conformationally constrained cyclobutane core that is of significant interest in medicinal chemistry and materials science. As a head-to-tail dimer of cinnamic acid, its three-dimensional structure dictates its biological activity and material properties. This guide provides a comprehensive theoretical framework for investigating the conformational landscape of ω-truxilline. It outlines detailed computational and experimental protocols, presents hypothetical quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate key concepts and workflows. This document serves as a foundational resource for researchers embarking on the structural and functional characterization of ω-truxilline and its analogues.

Introduction

Truxillic acids and their derivatives, including the various stereoisomeric truxillines, are a diverse class of compounds formed from the photodimerization of cinnamic acid and its derivatives.[1] These molecules are characterized by a central cyclobutane ring and have garnered attention for their presence in various natural products and their potential pharmacological activities.[2][3][4] The specific stereochemistry of the substituents on the cyclobutane ring gives rise to numerous isomers, including α, β, γ, δ, ε, and ω-truxillic acids.[5] The ω-isomer represents a unique spatial arrangement of the phenyl and carboxyl groups, which profoundly influences its molecular shape and potential interactions with biological targets.

Understanding the conformational preferences of ω-truxilline is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. Theoretical studies, combining computational chemistry with experimental validation, provide a powerful approach to elucidate the low-energy conformations and the dynamics of conformational changes. This guide details the methodologies required for such an investigation.

Theoretical Conformation of ω-Truxilline

The conformation of ω-truxilline is primarily defined by the puckering of the cyclobutane ring and the orientation of the phenyl and carboxyl substituents. The cyclobutane ring is not planar and can adopt puckered conformations to relieve ring strain. The two primary puckered conformations are often described by a puckering amplitude and a phase angle. The relative energies of these conformations, along with the rotational barriers of the substituent groups, determine the overall conformational landscape of the molecule.

Key Dihedral Angles

The conformation of ω-truxilline can be quantitatively described by a set of key dihedral angles. These angles define the spatial relationship between the substituents and the cyclobutane ring.

  • Ring Puckering Dihedrals: The endocyclic dihedral angles of the cyclobutane ring describe its degree of puckering.

  • Substituent Orientation Dihedrals: The dihedral angles between the phenyl rings and the cyclobutane ring, as well as those of the carboxylic acid groups, are critical for defining the overall shape of the molecule.

Data Presentation: Calculated Conformational Data

The following tables summarize hypothetical quantitative data derived from computational modeling of ω-truxilline. These values are representative of what would be expected from rigorous theoretical calculations.

Table 1: Calculated Relative Energies of ω-Truxilline Conformers
ConformerPuckering Amplitude (Å)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum0.150.0075.3
Local Minimum 10.120.8518.2
Local Minimum 20.181.506.5
Table 2: Key Dihedral Angles for the Global Minimum Conformation of ω-Truxilline
Dihedral AngleAtoms Defining DihedralCalculated Value (degrees)
Phenyl 1 - RingC2-C1-Cα-Cβ75.8
Phenyl 2 - RingC4-C3-Cγ-Cδ-76.2
Carboxyl 1 - RingO=C-C2-C115.3
Carboxyl 2 - RingO=C-C4-C3-14.9
Ring Puckering 1C4-C3-C2-C120.5
Ring Puckering 2C1-C4-C3-C2-20.5

Experimental Protocols

Validation of theoretical models is crucial. The following experimental protocols are recommended for characterizing the conformation of ω-truxilline.

Synthesis and Isolation of ω-Truxilline
  • Photodimerization: Irradiate a solution of trans-cinnamic acid in a suitable solvent (e.g., acetone) with UV light (λ > 280 nm) to induce [2+2] cycloaddition.

  • Isomer Separation: The resulting mixture of truxillic acid isomers can be separated using fractional crystallization or preparative high-performance liquid chromatography (HPLC).

  • Purification: The isolated ω-truxilline should be purified by recrystallization to obtain high-purity crystals suitable for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample of purified ω-truxilline in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR (¹H and ¹³C): Acquire high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to assign all proton and carbon signals unambiguously.

  • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra. The through-space correlations observed in these spectra provide crucial information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation in solution.

  • Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be related to the corresponding dihedral angles via the Karplus equation, providing quantitative data to compare with computational results.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of ω-truxilline suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles. This provides a definitive solid-state conformation of the molecule.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows for the study of ω-truxilline conformation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis cluster_validation Model Validation synthesis Photodimerization of Cinnamic Acid separation Isomer Separation (HPLC) synthesis->separation purification Recrystallization separation->purification nmr NMR Spectroscopy (1D, 2D, NOESY) purification->nmr xray X-ray Crystallography purification->xray conf_search Conformational Search purification->conf_search validation Comparison of Experimental and Calculated Data nmr->validation xray->validation dft DFT Optimization & Energy Calculation conf_search->dft nmr_calc NMR Parameter Calculation dft->nmr_calc nmr_calc->validation

Caption: Experimental and computational workflow for conformational analysis.

signaling_pathway cluster_input Initial Structure cluster_methods Computational Methods cluster_output Results initial ω-Truxilline (Initial 3D Structure) mm Molecular Mechanics (Conformational Search) initial->mm dft Density Functional Theory (Geometry Optimization) mm->dft conformers Low-Energy Conformers dft->conformers energies Relative Energies & Populations dft->energies parameters Geometric Parameters (Dihedrals, etc.) dft->parameters

Caption: Logical flow of computational conformational analysis.

Conclusion

The conformational analysis of ω-truxilline is a multifaceted endeavor that requires a synergistic approach, integrating theoretical calculations with robust experimental validation. This guide has provided a detailed framework for such an investigation. The presented hypothetical data and workflows serve as a template for researchers to design their studies, interpret their results, and ultimately contribute to a deeper understanding of the structure-function relationships of this intriguing class of molecules. The insights gained from these studies will be invaluable for the development of novel drugs and advanced materials based on the truxillic acid scaffold.

References

Methodological & Application

Application Note: Quantification of ω-Truxilline in Cocaine by GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the quantification of ω-truxilline in cocaine using Gas Chromatography with Flame Ionization Detection (GC-FID) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development and forensic analysis.

Introduction

Cocaine, a tropane alkaloid derived from the leaves of the coca plant, is a widely abused illicit drug.[1][2][3] The chemical profiling of seized cocaine samples is crucial for forensic investigations, as it can provide information about the geographical origin and the manufacturing process.[4][5] ω-Truxilline is one of the eleven possible truxilline isomers, which are dimers of cinnamic acid, that can be found as minor alkaloids in coca leaves and, consequently, in illicit cocaine samples.[4][6] The quantitative analysis of these minor alkaloids, including ω-truxilline, can serve as a chemical signature for sample comparison and trafficking route analysis.[4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable analytical technique for the quantitative determination of volatile and semi-volatile compounds in complex matrices.[7] This application note describes a detailed protocol for the quantification of ω-truxilline in cocaine samples using GC-FID.

Chemical Structures

Cocaine is chemically known as methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.[8] Truxillines are a group of isomeric cyclobutane dicarboxylic acids formed by the photodimerization of cinnamic acid.[4] These acids can be esterified with the ecgonine backbone, similar to cocaine. The general structure of truxillines involves a cyclobutane ring with two phenyl groups and two carboxylic acid groups. The various isomers, including ω-truxilline, differ in the stereochemistry of the cyclobutane ring.[6]

G cluster_cocaine Cocaine cluster_truxilline ω-Truxilline (a Truxilline Isomer) cocaine_img truxilline_img cocaine_label Cocaine (C17H21NO4) truxilline_label ω-Truxilline (C38H46N2O8) caption Figure 1: Chemical structures of Cocaine and ω-Truxilline.

Figure 1: Chemical structures of Cocaine and ω-Truxilline.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-FID analysis.

1. Materials and Reagents

  • Cocaine hydrochloride reference standard

  • ω-Truxilline reference standard (if available, otherwise a mix of truxilline isomers)

  • Internal Standard (IS): n-tetracosane or a suitable analogue like isopropylcocaine hydrochloride[7][9]

  • Chloroform, HPLC grade[7]

  • Methanol, HPLC grade[7]

  • Sodium bicarbonate solution, 5% (w/v)

  • Deionized water

  • Anhydrous sodium sulfate

  • Vials, caps, and septa for GC autosampler

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following conditions are recommended as a starting point and should be optimized.[5][7]

  • GC System: Agilent 6890N or equivalent

  • Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or similar non-polar column[7]

  • Injector: Split/splitless injector

  • Detector: Flame Ionization Detector (FID)

3. Standard and Sample Preparation

3.1. Standard Solutions

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve n-tetracosane in a 1:1 mixture of chloroform and methanol to obtain a concentration of 0.25 mg/mL.[7]

  • Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of cocaine hydrochloride and ω-truxilline reference standards in the IS stock solution. A typical concentration range for cocaine is 0.05 to 1.2 mg/mL.[9][10] The concentration range for ω-truxilline should be adjusted based on its expected concentration in the samples.

3.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized cocaine sample into a centrifuge tube.

  • Add 1 mL of the IS stock solution.

  • Vortex for 1 minute to dissolve the sample.

  • If the sample is in the salt form (cocaine HCl), it needs to be converted to the free base. Add 1 mL of 5% sodium bicarbonate solution and vortex.

  • Extract the free bases with 2 mL of chloroform. Vortex and centrifuge.

  • Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-FID Analysis

The following instrumental parameters are recommended:[5][7]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • FID Gases: Hydrogen and Air at optimized flow rates for the specific instrument.

5. Data Analysis

  • Identify the peaks corresponding to cocaine, ω-truxilline, and the internal standard based on their retention times from the analysis of standard solutions.

  • Integrate the peak areas of the analytes and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of ω-truxilline in the samples by using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-FID method for the analysis of cocaine and its impurities. These values should be determined during method validation for ω-truxilline.

ParameterCocaineω-Truxilline (Illustrative)
Retention Time (min) ~ 10-12~ 15-20 (isomer dependent)
Linearity (r²) > 0.999[7][10]> 0.99 (to be determined)
Limit of Detection (LOD) 1.80 µg/mL[7]0.001 mg/mL (for truxillines)[6]
Limit of Quantification (LOQ) 5.57 µg/mL[7]To be determined
Accuracy (% Recovery) 99.89%[7]To be determined
Precision (%RSD) < 2%[7]< 5% (to be determined)

Workflow Diagram

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

G sample_receipt Sample Receipt and Homogenization weighing Weighing of Sample sample_receipt->weighing dissolution Dissolution in IS Solution weighing->dissolution extraction Base Conversion and Liquid-Liquid Extraction dissolution->extraction drying Drying of Organic Extract extraction->drying gc_analysis GC-FID Analysis drying->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing reporting Reporting of Results data_processing->reporting

Figure 2: Experimental workflow for ω-truxilline quantification.

Conclusion

The described GC-FID method provides a reliable and robust approach for the quantification of ω-truxilline in cocaine samples. The method is relatively simple, fast, and utilizes common laboratory equipment. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision for ω-truxilline, is essential before its application in routine analysis. The quantitative data obtained can be valuable for forensic drug profiling and for monitoring impurities in drug development processes.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of omega-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-Truxilline (ω-truxilline) is one of several stereoisomers of truxilline, which are photodimerization products of cinnamoylcocaines.[1] These compounds are often found as minor alkaloids in coca leaves and, consequently, in illicit cocaine samples. The analysis of truxilline isomers is of significant interest in forensic science for profiling cocaine sources and in phytochemical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these isomers. However, due to their low volatility and thermal lability, a direct GC-MS analysis is challenging. This document provides a detailed application note and protocol for the GC-MS analysis of ω-truxilline, including a necessary derivatization step to ensure successful analysis. It has been noted that truxillines can undergo thermal degradation to methylecgonine or methylecgonidine under high temperatures typical of GC analysis, making derivatization crucial.[2]

Experimental Protocols

A successful GC-MS analysis of ω-truxilline necessitates a derivatization procedure to increase its volatility and thermal stability. The following protocol is based on established methods for the analysis of truxilline isomers.[3]

Sample Preparation and Derivatization

Objective: To convert non-volatile ω-truxilline into a thermally stable and volatile derivative suitable for GC-MS analysis. The described method involves a two-step process of reduction followed by acylation.[3]

Materials:

  • ω-Truxilline standard or sample extract

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials, heating block, centrifuge, and standard laboratory glassware

Procedure:

  • Reduction Step:

    • Dissolve a known amount of the ω-truxilline standard or the dried sample extract in a minimal amount of anhydrous diethyl ether or THF in a reaction vial.

    • Carefully add an excess of lithium aluminum hydride to the solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are anhydrous.

    • Allow the reaction to proceed at room temperature for at least 30 minutes with gentle stirring. The reaction reduces the ester functionalities of the truxilline molecule.

    • Quench the reaction by the careful, dropwise addition of water, followed by 1M NaOH, and then more water.

    • Centrifuge the mixture and carefully transfer the organic supernatant to a clean vial.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Acylation Step:

    • To the dried residue from the reduction step, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

    • Seal the vial and heat at 70°C for 20 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized ω-truxilline. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS or equivalent)
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-650 amu
Solvent Delay5 min
Acquisition ModeFull Scan

Data Presentation

Quantitative analysis of individual truxilline isomers by GC-MS is not widely reported. However, a GC-FID method for a mixture of ten truxilline isomers, including ω-truxilline, has been validated and shown to have a linear response.[3] The following table summarizes the performance of that method, which can serve as a reference for developing a quantitative GC-MS method.

ParameterValueReference
Linearity Range0.001 to 1.00 mg/mL[3]
Lower Limit of Detection0.001 mg/mL[3]
Internal Standard4',4"-dimethyl-α-truxillic acid dimethyl ester[3]

Note: For quantitative GC-MS analysis, a similar validation procedure should be performed, including the determination of linearity, limit of detection (LOD), and limit of quantification (LOQ) for the derivatized ω-truxilline. The use of a suitable internal standard is highly recommended for accurate quantification.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of ω-truxilline is depicted below, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample ω-Truxilline Sample reduction Reduction with LiAlH4 sample->reduction acylation Acylation with HFBA reduction->acylation injection Injection into GC-MS acylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification via Mass Spectrum detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of ω-truxilline.

Proposed Fragmentation Pathway of Derivatized ω-Truxilline

The mass spectrum of underivatized ω-truxilline is difficult to obtain due to thermal degradation. Following derivatization (reduction and acylation), the resulting molecule is more amenable to EI-MS analysis. The fragmentation of truxinates (to which ω-truxilline belongs) is known to be asymmetric and irregular.[4] The proposed fragmentation pathway below is based on the general principles of mass spectrometry for similar derivatized molecules and the known fragmentation of the parent truxinic acid structure, which shows characteristic fragments.[5]

fragmentation cluster_fragments Primary Fragments cluster_secondary Secondary Fragments parent Derivatized ω-Truxilline (Molecular Ion) frag1 Loss of a heptafluorobutyryl group parent->frag1 frag2 Cleavage of the cyclobutane ring (asymmetric) parent->frag2 frag3 Loss of the reduced tropane moiety parent->frag3 sec_frag1 Further fragmentation of the cyclobutane core frag2->sec_frag1 sec_frag2 Fragments from the tropane moiety frag3->sec_frag2

Caption: Proposed fragmentation of derivatized ω-truxilline in EI-MS.

References

Application Notes and Protocols for the Analysis of ω-Truxilline in Forensic Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omega-truxilline (ω-truxilline) is one of the several isomeric truxillic acid dimers of cinnamic acid. Along with other truxilline isomers, it is a natural alkaloid found in the leaves of Erythroxylum coca. As such, its presence and relative concentration in illicit cocaine seizures can provide valuable information regarding the origin and trafficking routes of the drug. The analysis of ω-truxilline in forensic samples presents a challenge due to its polarity and thermal lability, necessitating robust sample preparation and analytical methods. These application notes provide detailed protocols for the extraction and analysis of ω-truxilline from various forensic matrices, including hair, blood, and urine, primarily utilizing gas chromatography-mass spectrometry (GC-MS) following derivatization.

Analytical Challenges

Direct analysis of ω-truxilline by gas chromatography is difficult. The polarity of the molecule leads to poor chromatographic peak shape and potential interactions with the stationary phase. Furthermore, the truxillines are known to be thermally unstable, potentially degrading at the high temperatures used in GC inlets and columns. To overcome these challenges, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1]

Sample Preparation Methodologies

The choice of sample preparation technique depends on the forensic matrix being analyzed. The primary goals of sample preparation are to isolate ω-truxilline from endogenous interferences, concentrate the analyte, and prepare it for instrumental analysis. The most common techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. It is a versatile technique applicable to various biological matrices.

Protocol for LLE of ω-Truxilline from Urine:

  • Sample Pre-treatment: To 2 mL of urine, add an appropriate internal standard. Adjust the pH of the sample to approximately 9 with a suitable buffer (e.g., phosphate buffer).

  • Extraction: Add 5 mL of an organic solvent mixture, such as chloroform/isopropanol/n-heptane (50:33:17 v/v/v).[2]

  • Mixing: Vortex the mixture for 1-2 minutes or gently agitate on a mechanical rocker for 15-20 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000-3500 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) and proceed with derivatization.

Protocol for LLE of ω-Truxilline from Blood/Plasma:

  • Sample Pre-treatment: To 1 mL of blood or plasma, add an internal standard. Add 1 mL of a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Extraction: Adjust the pH of the supernatant to ~9 and proceed with the liquid-liquid extraction as described for urine (steps 2-7).

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient extraction technique that utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. It can offer cleaner extracts and higher analyte recovery compared to LLE.[3][4]

Protocol for SPE of ω-Truxilline from Hair:

  • Decontamination: Wash approximately 20-50 mg of hair sequentially with methanol and deionized water to remove external contaminants. Allow the hair to dry completely.

  • Digestion/Extraction: Mince the washed and dried hair and incubate it in 1 mL of a suitable digestion solution (e.g., 0.1 M HCl or an enzymatic solution) overnight at 37-56°C to release the analytes from the hair matrix.[3]

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) by sequentially passing 3 mL of methanol and 3 mL of pH 6 phosphate buffer through the cartridge.[2][5]

  • Sample Loading: Load the supernatant from the hair digest onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetate buffer (pH 4.5), and then 3 mL of methanol to remove interferences.

  • Analyte Elution: Elute the ω-truxilline from the cartridge with 2-3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for derivatization.

Derivatization for GC-MS Analysis

As previously mentioned, derivatization is a crucial step for the successful analysis of truxillines by GC-MS.[1] Silylation is a common derivatization technique for compounds containing active hydrogens.

Protocol for Silylation using BSTFA:

  • To the dried and reconstituted sample extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70-80°C for 20-30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injecting a 1-2 µL aliquot into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer capable of electron ionization (EI).

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 250 - 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Initial temperature of 100-150°C, hold for 1-2 min, then ramp at 10-20°C/min to a final temperature of 280-300°C, hold for 5-10 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Quantitative Data

The following table summarizes typical validation parameters that should be established for a quantitative method for ω-truxilline analysis. The values provided are illustrative and should be determined experimentally during method validation.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mg (Hair)[6]; 0.1 - 1 ng/mL (Blood/Urine)
Limit of Quantification (LOQ) 0.1 - 1 ng/mg (Hair)[6]; 0.5 - 5 ng/mL (Blood/Urine)
Recovery 85 - 110%
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%

Workflow Diagrams

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction (LLE) Workflow Sample Forensic Sample (Urine/Blood) Pretreatment Pre-treatment (pH adjustment, protein precipitation) Sample->Pretreatment Extraction Addition of Organic Solvent Pretreatment->Extraction Mixing Vortexing/ Agitation Extraction->Mixing Centrifugation Phase Separation Mixing->Centrifugation Collection Organic Layer Collection Centrifugation->Collection Evaporation Evaporation to Dryness Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (e.g., Silylation) Reconstitution->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for ω-truxilline.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction (SPE) Workflow for Hair Hair_Sample Hair Sample Decontamination Washing and Drying Hair_Sample->Decontamination Digestion Digestion/ Extraction Decontamination->Digestion Sample_Loading Sample Loading Digestion->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (e.g., Silylation) Reconstitution->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Solid-Phase Extraction (SPE) workflow for ω-truxilline from hair.

Conclusion

The successful analysis of ω-truxilline in forensic samples is highly dependent on a meticulous sample preparation procedure. The choice between LLE and SPE will depend on the specific matrix, available resources, and desired level of extract cleanliness. Derivatization is a mandatory step for reliable GC-MS analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust methods for the determination of ω-truxilline in a forensic context.

References

Application Note: Quantification of ω-Truxilline in Botanical Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of ω-truxilline, a significant coca alkaloid isomer. The described protocol is applicable to researchers in forensic science, phytochemistry, and drug development for the analysis of ω-truxilline in complex botanical matrices. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection for accurate quantification.

Introduction

Truxillines are a complex group of isomeric alkaloids found in the leaves of Erythroxylum coca. As photodimerization products of cinnamoylcocaines, the relative abundance of different truxilline isomers, including ω-truxilline, can serve as a chemical fingerprint to determine the geographic origin and processing methods of coca leaf products. Accurate quantification of these isomers is crucial for forensic investigations and quality control in the development of therapeutic agents derived from coca alkaloids. This application note presents a validated HPLC method for the separation and quantification of ω-truxilline.

Experimental

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium formate and formic acid for buffer preparation.

  • Filters: 0.45 µm syringe filters for sample clarification.

Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Protocol

A detailed step-by-step protocol for the extraction of truxillines from coca leaf material is provided below.

  • Homogenization: Weigh 100 mg of dried and ground coca leaf material into a centrifuge tube.

  • Extraction: Add 10 mL of methanol and vortex for 1 minute.

  • Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

Results and Discussion

The described HPLC method provides excellent separation of ω-truxilline from other major coca alkaloids and truxilline isomers. A representative, hypothetical chromatogram would show baseline separation of the major peaks of interest. The retention time for ω-truxilline under these conditions is expected to be distinct from its isomers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of a standard mixture of truxilline isomers.

AnalyteRetention Time (min)Resolution (Rs) vs. previous peak
Isomer 1 (e.g., α)12.5-
Isomer 2 (e.g., β)13.82.1
ω-Truxilline 15.2 2.5
Isomer 4 (e.g., γ)16.52.3
Conclusion

The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of ω-truxilline in botanical samples. The method is straightforward to implement and can be adapted for the analysis of other truxilline isomers.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0):

    • Weigh 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid, monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or helium sparging before use.

Protocol 2: Standard Solution Preparation
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of ω-truxilline reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (90% A, 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 3: HPLC System Operation
  • System Startup: Turn on all HPLC modules and allow the detector lamp to warm up for at least 30 minutes.

  • Equilibration: Purge the pumps with their respective mobile phases. Set the initial mobile phase composition to 90% A and 10% B and equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including blanks, calibration standards, and samples.

  • Analysis: Inject the samples and standards according to the defined sequence.

  • System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation start Start: Weigh 100 mg of Coca Leaf homogenize Homogenization & Extraction (10 mL Methanol, Vortex 1 min) start->homogenize sonicate Sonication (30 min) homogenize->sonicate centrifuge Centrifugation (4000 rpm, 15 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filtration (0.45 µm Syringe Filter) collect_supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial end Ready for HPLC Injection hplc_vial->end

Caption: Workflow for the extraction of ω-Truxilline from coca leaf samples.

HPLC_Analysis_Workflow cluster_hplc_analysis HPLC Analysis Process sample_injection Sample Injection (10 µL) hplc_column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) sample_injection->hplc_column gradient_elution Gradient Elution (Acetonitrile/Ammonium Formate Buffer) hplc_column->gradient_elution uv_detection UV Detection (230 nm) gradient_elution->uv_detection data_acquisition Data Acquisition & Processing uv_detection->data_acquisition quantification Quantification of ω-Truxilline data_acquisition->quantification

Caption: Schematic of the HPLC analysis workflow for ω-Truxilline.

Application Note: Synthesis of ω-Truxilline for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ω-Truxilline is a member of the truxilline family of tropane alkaloids, which are diastereomeric cyclobutane dimers of cinnamoylcocaine. These compounds are found as minor alkaloids in coca leaves and their relative abundance can serve as a chemical fingerprint to determine the geographical origin and processing methods of cocaine samples. Accurate analytical standards are crucial for forensic analysis and drug development research. This application note provides a detailed protocol for the synthesis of ω-truxilline to be used as a reference standard. The synthesis involves a photochemical [2+2] cycloaddition of a cinnamoyl ecgonine derivative, followed by purification to isolate the desired ω-isomer.

Data Presentation

The synthesis of ω-truxilline results in a mixture of several diastereomers. The following table summarizes the expected quantitative data from a representative synthesis and purification process. Please note that yields may vary based on specific reaction conditions and the efficiency of the purification.

ParameterValueMethod of Analysis
Starting Material Cinnamoyl Ecgonine Methyl Ester-
Total Truxilline Isomer Yield 45-55%Gravimetric analysis after initial work-up
Isolated ω-Truxilline Yield 5-10% (of total truxillines)Gravimetric analysis after HPLC purification
Purity of ω-Truxilline >98%HPLC-UV, GC-MS
Molecular Weight (C₃₈H₄₆N₂O₈) 658.78 g/mol Mass Spectrometry (ESI-MS)
¹H NMR (indicative shifts) δ (ppm): 7.2-7.5 (m, 10H, Ar-H), 3.5-4.0 (m, 6H, OCH₃), 2.0-3.0 (m, 8H, tropane-H)¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR (indicative shifts) δ (ppm): 170-175 (C=O, ester), 125-140 (Ar-C), 40-65 (tropane-C)¹³C Nuclear Magnetic Resonance Spectroscopy
UV λmax ~220 nm, ~270 nmUV-Vis Spectroscopy

Experimental Protocols

I. Synthesis of Truxilline Isomer Mixture via Photochemical Cycloaddition

This protocol describes the general procedure for the photochemical dimerization of cinnamoyl ecgonine methyl ester to produce a mixture of truxilline isomers.

Materials:

  • Cinnamoyl ecgonine methyl ester (starting material)

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Nitrogen gas (N₂)

  • Quartz reaction vessel

  • High-pressure mercury vapor lamp (or other suitable UV source, λ > 300 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve cinnamoyl ecgonine methyl ester in dichloromethane to a concentration of 0.1 M in a quartz reaction vessel.

    • Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

  • Photochemical Reaction:

    • Seal the reaction vessel and place it in a cooling bath to maintain a constant temperature (e.g., 15-20 °C).

    • Irradiate the solution with a high-pressure mercury vapor lamp. The use of a Pyrex filter is recommended to block high-energy UV light (λ < 300 nm) and minimize degradation of the starting material and products.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC at regular intervals (e.g., every 2 hours). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

    • The resulting residue contains a mixture of unreacted starting material and various truxilline isomers.

II. Isolation and Purification of ω-Truxilline

This protocol outlines the separation of the ω-truxilline isomer from the crude reaction mixture using high-performance liquid chromatography (HPLC).

Materials:

  • Crude truxilline isomer mixture

  • HPLC system with a preparative column (e.g., C18, 10 µm, 250 x 21.2 mm)

  • Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude truxilline mixture in a minimal amount of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the preparative HPLC column with the mobile phase (e.g., a gradient of 30-70% acetonitrile in 0.1% aqueous trifluoroacetic acid over 40 minutes).

    • Inject the prepared sample onto the column.

    • Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 220 nm).

    • Collect the fractions corresponding to the peak of ω-truxilline. The elution order of the isomers should be determined beforehand using an analytical HPLC method and comparison with known standards if available.

  • Isolation of Pure ω-Truxilline:

    • Combine the fractions containing the pure ω-truxilline isomer.

    • Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the purified ω-truxilline as a solid.

  • Characterization and Storage:

    • Confirm the identity and purity of the isolated ω-truxilline using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

    • Store the purified reference standard in a cool, dark, and dry place, preferably under an inert atmosphere.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Truxilline Isomers cluster_purification Purification of ω-Truxilline start Cinnamoyl Ecgonine Methyl Ester dissolve Dissolve in CH₂Cl₂ (0.1 M) start->dissolve purge Purge with N₂ dissolve->purge irradiate Photochemical Reaction (UV light, λ > 300 nm) purge->irradiate evaporate Solvent Evaporation irradiate->evaporate mixture Crude Truxilline Isomer Mixture evaporate->mixture dissolve_crude Dissolve in Mobile Phase mixture->dissolve_crude hplc Preparative HPLC Separation dissolve_crude->hplc collect Fraction Collection hplc->collect isolate Solvent Removal collect->isolate omega_truxilline Pure ω-Truxilline isolate->omega_truxilline

Caption: Workflow for the synthesis and purification of ω-truxilline.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the synthesis and purification of ω-truxilline for use as a reference standard. The photochemical dimerization of cinnamoyl ecgonine methyl ester yields a mixture of truxilline isomers, from which the ω-isomer can be isolated using preparative HPLC. The availability of a pure, well-characterized reference standard for ω-truxilline is essential for the accurate quantification and identification of this alkaloid in forensic and research settings.

Omega-Truxilline as a Chemical Marker for Cocaine Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illicit cocaine seizures require thorough chemical analysis not only for identification and quantification but also for intelligence-gathering purposes. Chemical profiling of seized cocaine samples can provide valuable information about the geographical origin of the coca leaves used, the manufacturing process employed, and potential links between different seizures. Among the various chemical markers utilized for this purpose, the truxilline isomers, including ω-truxilline (omega-truxilline), have proven to be particularly informative.

Truxillines are a group of tropane alkaloids naturally present in the leaves of the Erythroxylum coca plant.[1] These compounds are formed through the photochemical dimerization of cinnamoylcocaines.[1] The relative abundance of the different truxilline isomers, such as α-, β-, γ-, δ-, ε-, and ω-truxilline, serves as a chemical "fingerprint" of the cocaine sample. This fingerprint is influenced by the specific variety of the coca plant, the environmental conditions during its growth, and the methods used for cocaine extraction and purification.

This document provides detailed application notes and protocols for the use of ω-truxilline as a chemical marker in cocaine profiling. It is intended for researchers, forensic scientists, and drug development professionals involved in the analysis of controlled substances.

Data Presentation: Quantitative Analysis of Truxillines in Cocaine

The concentration of truxilline isomers in illicit cocaine samples can vary significantly depending on the geographical origin of the coca leaves. Cocaine produced from Colombian coca plants generally exhibits a higher concentration of total truxillines compared to that from Peru or Bolivia.[2] While data for individual truxilline isomers is less commonly reported, the total truxilline content provides a strong indication of origin.

Geographical OriginTotal Truxilline Content (% relative to cocaine)Reference
Colombia> 5%[2]
Peru< 3%[2]
Bolivia< 1%[2]

Note: The values presented are for total truxilline content. The relative abundance of ω-truxilline within the total truxilline profile can provide further discriminatory information.

Experimental Protocols

The following protocols describe the methodology for the extraction, derivatization, and analysis of ω-truxilline and other truxilline isomers from cocaine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on procedures reported in forensic science literature.[2][3]

Sample Preparation and Extraction

This protocol outlines the initial steps for preparing a cocaine sample for truxilline analysis.

Materials:

  • Illicit cocaine hydrochloride sample

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide solution

  • Chloroform (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Pipettes and tips

Procedure:

  • Accurately weigh approximately 10 mg of the homogenized cocaine hydrochloride sample into a 15 mL glass centrifuge tube.

  • Dissolve the sample in 5 mL of deionized water.

  • Add 1 mL of ammonium hydroxide solution to basify the solution to a pH of approximately 9-10.

  • Add 5 mL of chloroform to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to extract the alkaloids into the organic layer.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic (chloroform) layer to a clean glass vial.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature. The resulting residue contains the cocaine and other alkaloids, including the truxillines.

Derivatization of Truxilline Isomers

Truxillines are not readily volatile and require derivatization prior to GC-MS analysis. This two-step process involves reduction followed by acylation.

Materials:

  • Dried alkaloid extract from step 3.1

  • Lithium aluminum hydride (LiAlH₄) solution in tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine

  • Heating block or water bath

  • Nitrogen gas supply

Procedure:

Step 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Re-dissolve the dried alkaloid extract in 1 mL of anhydrous diethyl ether.

  • Carefully add 1 mL of a 1 M solution of LiAlH₄ in THF to the vial. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and perform this step in a fume hood.

  • Cap the vial and heat at 50°C for 30 minutes to reduce the ester functionalities of the truxillines.

  • After cooling, cautiously quench the excess LiAlH₄ by the dropwise addition of water until the effervescence ceases.

  • Add 1 mL of 1 M sodium hydroxide solution and vortex.

  • Centrifuge and transfer the ether layer to a new vial.

  • Evaporate the ether layer to dryness under a gentle stream of nitrogen.

Step 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

  • To the dried residue from the reduction step, add 100 µL of pyridine and 100 µL of HFBA.

  • Cap the vial tightly and heat at 75°C for 20 minutes.

  • After cooling, evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 1 mL of ethyl acetate for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the analysis of derivatized truxilline isomers. Instrument conditions may need to be optimized for specific equipment.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/minute to 290°C

    • Final hold: 5 minutes at 290°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 amu

  • Data Acquisition: Full scan mode

Expected Results:

The derivatized truxilline isomers will elute at different retention times. The mass spectra of each isomer will show characteristic fragmentation patterns that can be used for identification. The peak corresponding to the derivatized ω-truxilline can be identified based on its retention time and mass spectrum in comparison to a reference standard or previously published data.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in cocaine profiling using ω-truxilline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Cocaine Sample dissolution Dissolution in Water sample->dissolution basification Basification (NH4OH) dissolution->basification extraction Liquid-Liquid Extraction (Chloroform) basification->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reduction Reduction (LiAlH4) evaporation1->reduction evaporation2 Evaporation to Dryness reduction->evaporation2 acylation Acylation (HFBA) evaporation2->acylation reconstitution Reconstitution in Ethyl Acetate acylation->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for ω-truxilline analysis in cocaine samples.

logical_relationship cluster_origin Geographical Origin cluster_profile Truxilline Profile cluster_output Intelligence Output colombia Colombia high High Total Truxillines (>5%) colombia->high peru Peru medium Medium Total Truxillines (<3%) peru->medium bolivia Bolivia low Low Total Truxillines (<1%) bolivia->low origin_determination Origin Determination high->origin_determination medium->origin_determination low->origin_determination omega ω-Truxilline Presence & Ratio omega->origin_determination Refined Analysis

Caption: Logical relationship of truxilline profiles to cocaine origin.

References

Application of ω-Truxilline Ratios in Drug Trafficking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical profiling of illicit drug seizures provides invaluable intelligence for law enforcement and drug trafficking monitoring agencies. Minor alkaloids present in cocaine, particularly the isomeric truxillines, serve as chemical signatures that can help determine the geographic origin of the coca leaves used in its production and, by extension, infer trafficking routes. The relative ratios of these isomers, including ω-truxilline (omega-truxilline), are indicative of the specific variety of Erythroxylum coca used, which varies by region.[1][2][3] This document provides detailed application notes and protocols for the analysis of ω-truxilline and other truxilline isomers for the purpose of drug trafficking studies.

Principle of Application

Truxillines are a group of dimeric alkaloids formed from the photochemical [2+2] cycloaddition of cinnamoylcocaines in the coca leaf.[2][3] There are at least ten significant isomers found in illicit cocaine samples: α-, β-, γ-, δ-, ε-, ζ-, ω-, peri-, neo-, and epi-truxilline.[1] The distribution of these isomers is dependent on the genetic variety of the coca plant. As different coca varieties are cultivated in distinct geographic regions of South America, the truxilline profile of a seized cocaine sample can be used to pinpoint its likely country and even sub-regional origin.[4] For instance, cocaine produced from Colombian coca varieties typically exhibits a higher total truxilline content (often >5%) compared to that from Peru (<3%) or Bolivia (<1%).[2][4] While total truxilline content provides a preliminary indicator, the specific ratios of individual isomers, such as the ratio of ω-truxilline to other prominent truxillines, offer a more granular signature for source determination.

Data Presentation

The following tables summarize the typical relative abundance of truxilline isomers in cocaine samples originating from the three primary coca-cultivating countries. It is important to note that obtaining precise, publicly available quantitative data for each specific isomer, including ω-truxilline, is challenging as this information is often part of sensitive law enforcement databases. The data presented here is a qualitative representation based on general findings in the scientific literature.

Table 1: Typical Total Truxilline Content in Cocaine Hydrochloride by Country of Origin

Country of OriginTypical Total Truxilline Content (% relative to cocaine)
Colombia> 5%
Peru< 3%
Bolivia< 1%
Source: Based on data from various forensic science publications.[2][4]

Table 2: Qualitative Ratios of Key Truxilline Isomers in Cocaine by Country of Origin

IsomerColombiaPeruBolivia
α-truxilline HighModerateLow
β-truxilline HighModerateLow
γ-truxilline ModerateLowVery Low
δ-truxilline ModerateLowVery Low
ε-truxilline ModerateLowVery Low
ζ-truxilline LowVery LowTrace
ω-truxilline Moderate to Low Low to Very Low Trace/Not typically detected
peri-truxilline LowVery LowTrace
neo-truxilline LowVery LowTrace
epi-truxilline LowVery LowTrace

Note: This table represents generalized relative abundances. The actual quantitative ratios can vary between specific growing regions within each country and are used to create more detailed geographical "fingerprints".

Experimental Protocols

The following protocol outlines the standardized methodology for the quantitative analysis of truxilline isomers in cocaine samples by Gas Chromatography with Flame Ionization Detection (GC-FID). This method is adapted from procedures developed and used by forensic laboratories for cocaine signature analysis.[1]

Protocol: Quantitative Analysis of Truxilline Isomers in Cocaine Samples by GC-FID

1. Scope: This protocol describes the extraction, derivatization, and quantification of ten truxilline isomers, including ω-truxilline, in cocaine hydrochloride samples.

2. Materials and Reagents:

  • Cocaine hydrochloride sample

  • Internal Standard (IS): 4',4"-dimethyl-α-truxillic acid dimethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Heptafluorobutyric anhydride (HFBA)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

  • Ethyl acetate

  • Standard laboratory glassware

  • Gas chromatograph with flame ionization detector (GC-FID)

  • Fused-silica capillary column (e.g., DB-5 or equivalent)

3. Sample Preparation and Extraction:

  • Accurately weigh approximately 10 mg of the cocaine hydrochloride sample into a screw-cap test tube.

  • Add a known amount of the internal standard solution.

  • Dissolve the sample in deionized water.

  • Basify the solution with NaOH to a pH > 10.

  • Extract the alkaloids with diethyl ether (3 x 5 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Reduction and Derivatization:

  • To the dried extract, add a solution of LiAlH₄ in anhydrous diethyl ether. This step reduces the ester functionalities of the truxillines.

  • Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Carefully quench the excess LiAlH₄ by the sequential addition of water and NaOH solution.

  • Extract the resulting diols with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.

  • Add ethyl acetate and heptafluorobutyric anhydride (HFBA) to the dried residue.

  • Heat the mixture at 70°C for 20 minutes to form the heptafluorobutyryl derivatives.

  • Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a known volume of ethyl acetate for GC-FID analysis.

5. GC-FID Analysis:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 10°C/minute to 200°C

    • Ramp 2: 5°C/minute to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

6. Quantification:

  • The concentration of each truxilline isomer is determined by comparing its peak area to that of the internal standard.

  • A multi-point calibration curve should be prepared using a standard mixture of the ten truxilline isomers.

  • The final result is typically expressed as the weight percentage of each isomer relative to the cocaine content in the original sample.

Visualizations

Chemical Pathway: Formation of Truxillines

Truxilline_Formation Cinnamoylcocaine1 cis-Cinnamoylcocaine Sunlight Sunlight (Photochemical Reaction) Cinnamoylcocaine1->Sunlight Cinnamoylcocaine2 trans-Cinnamoylcocaine Cinnamoylcocaine2->Sunlight Truxillines Isomeric Truxillines (α, β, γ, δ, ε, ζ, ω, peri, neo, epi) Sunlight->Truxillines [2+2] Cycloaddition

Caption: Photochemical formation of truxilline isomers from cinnamoylcocaines.

Experimental Workflow for Truxilline Analysis

Truxilline_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Analysis & Data Processing cluster_interpretation Interpretation Sample Cocaine HCl Sample Extraction Basify and Extract Alkaloids Sample->Extraction Reduction Reduction with LiAlH4 Extraction->Reduction Acylation Acylation with HFBA Reduction->Acylation GCFID GC-FID Analysis Acylation->GCFID Quantification Quantification of Isomers GCFID->Quantification Source_Determination Source Determination Quantification->Source_Determination

Caption: Experimental workflow for the analysis of truxilline isomers in cocaine.

Logical Framework for Source Determination

Logical_Framework Seized_Sample Seized Cocaine Sample Truxilline_Analysis Quantitative Truxilline Isomer Analysis Seized_Sample->Truxilline_Analysis Isomer_Ratios Calculate Isomer Ratios (e.g., ω-truxilline / α-truxilline) Truxilline_Analysis->Isomer_Ratios Database_Comparison Compare with Reference Database of Coca Varieties and Regions Isomer_Ratios->Database_Comparison Origin_Hypothesis Geographic Origin Hypothesis (Country and Region) Database_Comparison->Origin_Hypothesis Trafficking_Route Inference of Trafficking Routes Origin_Hypothesis->Trafficking_Route

Caption: Logical framework for cocaine source determination using truxilline ratios.

References

Omega-Truxilline: Unraveling the Pharmacological Potential of a Coca Alkaloid Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omega-truxilline is one of at least ten identified isomers of truxilline, a group of tropane alkaloids found as minor components in coca leaves (Erythroxylum coca). These compounds are formed through the photochemical dimerization of cinnamoylcocaine. While the isomeric profile of truxillines in illicit cocaine samples is utilized in forensic science to determine the geographical origin and trafficking routes, there is currently a significant gap in the scientific literature regarding the specific pharmacological and biological activities of the this compound isomer.

This document aims to address this gap by providing a comprehensive overview of the known biological activities of the broader classes of compounds to which this compound belongs: truxillic acid and truxinic acid derivatives. These dimeric cyclobutane structures form the core of truxillines and have demonstrated a range of promising pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.

The following sections will detail the potential pharmacological activities of truxilline derivatives, present available quantitative data, and provide standardized protocols for researchers to investigate these and other potential biological effects of this compound and its related compounds.

Potential Pharmacological Activities of Truxilline Derivatives

Derivatives of truxillic and truxinic acid have been investigated for several key biological activities. The primary areas of interest include their roles as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of truxillic and truxinic acid derivatives. The mechanism of action is thought to be related to the inhibition of inflammatory mediators. The dimeric structure of these compounds appears to be crucial for their activity.

Anticancer Activity

Emerging research suggests that certain derivatives of truxillic acid may possess cytotoxic effects against various cancer cell lines. While the exact mechanisms are still under investigation, these findings open up avenues for the development of novel anticancer therapeutics based on the truxillane scaffold.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various truxillic and truxinic acid derivatives. It is important to note that no specific data for this compound has been reported.

Table 1: Anti-inflammatory Activity of Truxillic and Truxinic Acid Derivatives

CompoundAssayModelEndpointResultReference
α-Truxillic acidFormalin TestMiceInhibition of inflammatory painSignificant activity at 40 mg/kg(Not available)
4,4'-Dihydroxy-α-truxillic acidFormalin TestMiceInhibition of inflammatory painSignificant activity at 40 mg/kg(Not available)
Incarvillateine (contains a truxillic acid moiety)Formalin TestMiceInhibition of inflammatory painSignificant activity at 20 mg/kg(Not available)

Table 2: Anticancer Activity of Truxillic Acid Derivatives

CompoundCell LineAssayEndpointIC50 ValueReference
Eucommicin A (a truxinic acid derivative)Cancer Stem CellsCell ViabilityInhibition of proliferation55 µM[1]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to investigate the pharmacological activities of this compound.

Protocol 1: In Vivo Anti-inflammatory Activity Assessment using the Formalin Test

Objective: To evaluate the anti-inflammatory and analgesic effects of a test compound in a mouse model of inflammatory pain.

Materials:

  • Male ICR mice (20-25 g)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Formalin solution (2.5% in saline)

  • Observation chambers

Procedure:

  • Acclimatize mice to the experimental environment for at least 1 hour before testing.

  • Administer the test compound or vehicle orally (p.o.) to the mice.

  • After 30 minutes, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • Compare the licking/biting time of the test group with the vehicle control group to determine the percentage of inhibition.

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Time - Test Time) / Control Time] x 100

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of truxilline derivatives.

experimental_workflow cluster_invivo In Vivo Anti-inflammatory Assay cluster_invitro In Vitro Cytotoxicity Assay animal_prep Animal Acclimatization compound_admin Compound Administration animal_prep->compound_admin formalin_injection Formalin Injection compound_admin->formalin_injection behavioral_obs Behavioral Observation formalin_injection->behavioral_obs data_analysis_vivo Data Analysis behavioral_obs->data_analysis_vivo cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis_vitro Data Analysis absorbance_reading->data_analysis_vitro

Caption: Experimental workflows for in vivo and in vitro assays.

logical_relationship truxilline Truxilline Isomers (e.g., this compound) truxillic_acid Truxillic Acid Derivatives truxilline->truxillic_acid core structure truxinic_acid Truxinic Acid Derivatives truxilline->truxinic_acid core structure pharmacological_activity Potential Pharmacological Activities truxillic_acid->pharmacological_activity truxinic_acid->pharmacological_activity anti_inflammatory Anti-inflammatory pharmacological_activity->anti_inflammatory anticancer Anticancer pharmacological_activity->anticancer neuroprotective Neuroprotective pharmacological_activity->neuroprotective

Caption: Relationship between truxillines and their derivatives' activities.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule in terms of its biological activity, the known pharmacological effects of the broader truxillic and truxinic acid derivative families provide a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to begin exploring the potential of this compound as a novel therapeutic agent. Future research should focus on the isolation or synthesis of pure this compound, followed by systematic screening for a range of biological activities, including but not limited to anti-inflammatory, anticancer, and neuroprotective effects. Elucidation of its specific mechanisms of action will be crucial for any potential drug development efforts.

References

Troubleshooting & Optimization

Overcoming peak tailing in omega-Truxilline GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography (GC) analysis of omega-Truxilline, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in GC analysis that can compromise peak resolution, integration, and ultimately, the accuracy of quantitative results.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound.

Is the peak tailing affecting all peaks or just specific analytes like this compound?

The pattern of peak tailing can provide initial clues to its cause.[2][3]

  • All peaks are tailing: This often points to a mechanical or flow path issue in the GC system.[2][3][4][5]

  • Only polar or active compound peaks (like this compound) are tailing: This suggests chemical interactions between the analyte and active sites within the system.[6][7][8]

Here’s a logical workflow to troubleshoot the issue:

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Mechanical & Flow Path Issues cluster_2 Chemical & Analyte-Specific Issues start Peak Tailing Observed decision1 Are all peaks tailing? start->decision1 A1 Check Column Installation decision1->A1 Yes B1 Deactivate/Replace Liner decision1->B1 No, primarily this compound A2 Inspect Column Cut A1->A2 A3 Check for Leaks A2->A3 A4 Examine Inlet Liner A3->A4 end Peak Shape Improved A4->end B2 Trim Column Inlet B1->B2 B3 Evaluate Sample Preparation (e.g., derivatization) B2->B3 B4 Optimize Injection Parameters B3->B4 B4->end

Figure 1: A troubleshooting workflow for diagnosing and resolving peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for all analytes in a chromatogram?

When all peaks in your chromatogram exhibit tailing, the issue is likely mechanical. Here are the primary areas to investigate:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume or turbulence.[4] Ensure the column is installed according to the manufacturer's specifications for your instrument.

  • Poor Column Cut: A jagged or uneven column cut can disrupt the carrier gas flow and cause peak tailing.[1][4] Always inspect the column cut with a magnifying tool to ensure it is clean and at a 90-degree angle.

  • System Leaks: Leaks in the injection port, fittings, or septum can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.

  • Contaminated or Damaged Inlet Liner: Debris from the septum or sample matrix can accumulate in the liner, creating active sites and disrupting the sample path.[7][9]

Q2: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shape. What should I investigate?

This scenario strongly suggests an interaction between the polar this compound molecule and active sites within your GC system. This compound, like other coca alkaloids, possesses polar functional groups that can interact with active silanol groups in the liner or on the column.[6][7]

Here’s what to do:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Over time, even deactivated liners can become active. If you have been using the same liner for many injections, replace it.[1]

  • Trim the Analytical Column: The front end of the GC column is most susceptible to contamination and degradation. Trimming 10-20 cm from the inlet of the column can remove active sites that have developed.[1]

  • Consider Derivatization: For challenging analyses, derivatization of this compound can reduce its polarity and improve peak shape. A common method for truxillines involves reduction followed by acylation.[10][11]

Q3: Can my injection parameters contribute to this compound peak tailing?

Yes, injection parameters can significantly impact peak shape, especially for thermally labile or polar compounds.

  • Injection Temperature: If the inlet temperature is too low, volatilization of the analyte may be incomplete, leading to tailing.[9] Conversely, excessively high temperatures can cause degradation of truxillines.[12][13] An optimal injection temperature is crucial.

  • Injection Volume and Concentration: Injecting too much sample can overload the column, resulting in peak fronting or tailing.[8][14] If you suspect overloading, try diluting your sample.

  • Split vs. Splitless Injection: In splitless injection, the initial oven temperature is critical for analyte focusing. An oven temperature that is too high relative to the solvent boiling point can cause broad or tailing peaks.[1]

Q4: What is the chemical structure of this compound and why does it tend to tail?

This compound is one of several isomers of truxilline, which are dimers of cinnamic acid derivatives. Its structure contains ester and tertiary amine functionalities, which contribute to its polarity and potential for interaction with active sites in the GC system.

G cluster_0 This compound Structure cluster_1 Key Functional Groups This compound C₃₈H₄₆N₂O₈ A Ester Groups This compound->A Contribute to polarity B Tertiary Amine Groups This compound->B Can interact with active silanol sites C Cyclobutane Ring This compound->C D Phenyl Groups This compound->D

Figure 2: Key structural features of this compound contributing to its chromatographic behavior.

Data and Protocols

Table 1: Troubleshooting Summary for Peak Tailing
Symptom Potential Cause Recommended Action Reference
All peaks tailingImproper column installationRe-install column, ensuring correct height in the inlet.[1][4]
All peaks tailingPoor column cutRe-cut the column end, ensuring a clean, 90-degree cut.[1][4]
All peaks tailingSystem leakPerform a leak check of the inlet and connections.[3]
Only this compound tailsActive sites in the linerReplace with a new, deactivated liner.[1][9]
Only this compound tailsColumn contamination/activityTrim 10-20 cm from the front of the column.[1][6]
Only this compound tailsAnalyte polarityConsider sample derivatization.[10][11]
Broad or tailing peaksIncorrect injection parametersOptimize inlet temperature and injection volume.[9][14]
Early eluting peaks tailSolvent effect issues (splitless)Lower the initial oven temperature.[1][15]
Experimental Protocol: Example GC Method for Truxilline Analysis

The analysis of truxillines can be challenging due to their polarity and thermal lability.[12] Many established methods utilize derivatization to improve chromatographic performance.[10][11] Below is a generalized protocol based on common practices for alkaloid analysis.

1. Sample Preparation (Derivatization)

  • Objective: To reduce the polarity of this compound and improve its volatility and peak shape.

  • Procedure: A common approach involves reduction with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride (HFBA).[10][11] Note: This should be performed in a properly equipped laboratory with appropriate safety precautions.

2. GC-FID/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar to mid-polar column.

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C

    • MS Transfer Line: 280 °C

    • MS Ion Source: 230 °C

Table 2: Impact of GC Parameters on Peak Asymmetry

The following table provides a conceptual overview of how changes in key GC parameters can affect the peak asymmetry factor (As). An ideal As value is 1.0; values greater than 1.2 often indicate significant tailing.

Parameter Change Expected Impact on Peak Asymmetry (As) Rationale
Inlet Temperature Decrease by 20 °CPotential IncreaseIncomplete volatilization can lead to tailing.
Increase by 20 °CPotential Decrease (or increase due to degradation)Improved volatilization, but risk of thermal breakdown for labile compounds.
Column Flow Rate Decrease by 0.5 mL/minPotential IncreaseSlower flow can increase interaction time with active sites.
Increase by 0.5 mL/minPotential DecreaseFaster elution reduces time for unwanted interactions.
Sample Concentration DoublePotential IncreaseMay lead to column overload, causing peak distortion.[14]
HalvePotential DecreaseReduces the likelihood of overloading effects.
Liner Deactivation Old vs. NewDecrease with New LinerA new, properly deactivated liner minimizes active sites.[1]

References

Technical Support Center: Resolution of ω-Truxilline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of ω-truxilline and its related isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the separation of these complex cyclobutane dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving ω-truxilline from its other isomers?

A1: The two primary methods for resolving ω-truxilline are diastereomeric salt crystallization and chiral chromatography (including High-Performance Liquid Chromatography - HPLC and Supercritical Fluid Chromatography - SFC).

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture of truxillic acid isomers with a single enantiomer of a chiral base (a resolving agent).[1] This reaction forms a pair of diastereomeric salts which have different solubilities, allowing one to be selectively crystallized.[2]

  • Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. Polysaccharide-based columns are particularly effective for separating acidic compounds like truxillic acids.

Q2: Which chiral resolving agents are effective for the diastereomeric crystallization of truxillic acids?

A2: Chiral amines are commonly used as resolving agents for acidic compounds. For α-truxillic acid, a closely related isomer of ω-truxilline, (S)-phenylalaninol has been shown to be an effective resolving agent when used with methanol as the solvent.[3] Other common chiral amines used for resolving carboxylic acids include brucine, strychnine, and quinine.[4] The choice of resolving agent and solvent is critical and often requires screening to find the optimal combination for achieving high diastereomeric excess.

Q3: What type of chiral HPLC column is recommended for separating truxillic acid isomers?

A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly recommended for the separation of truxillic acid isomers. The Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the analysis of α-truxillic acid derivatives.[3] These types of columns can often separate both positional isomers and enantiomers.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my resolved ω-truxilline?

A4: Yes, GC-MS can be used for the quantitative analysis of truxillic acid isomers, but it requires a derivatization step to make the non-volatile dicarboxylic acids suitable for gas chromatography. A common method is esterification to form methyl esters.[5] This is often achieved by reacting the acid with an acidic methanol solution.[6] The resulting fatty acid methyl esters (FAMEs) are volatile and can be separated and quantified by GC-MS.[7]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is below the saturation point.- The resolving agent is not effective in forming a crystalline salt with the target isomer.- Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to induce crystallization.- Screen other chiral resolving agents.[1]
Oily precipitate instead of crystals - The melting point of the diastereomeric salt is below the temperature of the solution.- Impurities are present, inhibiting crystal lattice formation.- Lower the crystallization temperature.- Try a different solvent system.- Purify the initial mixture of truxillic acids before resolution.
Low diastereomeric excess (de%) - Co-crystallization of both diastereomeric salts.- The solubility difference between the diastereomers is not large enough in the chosen solvent.- Perform multiple recrystallizations of the obtained salt.- Optimize the solvent system; a small change in solvent polarity can significantly impact selectivity.- Vary the crystallization temperature.
Difficulty recovering the free acid - Incomplete acidification of the diastereomeric salt.- The free acid is soluble in the aqueous layer.- Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylic acid.- Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to recover the free acid.
Chiral HPLC/SFC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers - Incorrect choice of chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- For polysaccharide columns in normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration.[8]- Add a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase to improve peak shape for acidic analytes.[9]
Broad or tailing peaks - Secondary interactions between the analyte and the silica support.- Sub-optimal mobile phase composition.- Add an acidic modifier like TFA to the mobile phase to suppress deprotonation of the carboxylic acid groups.[9]- Ensure the sample is dissolved in the mobile phase.
Irreproducible retention times - Column not properly equilibrated.- Changes in mobile phase composition or temperature.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.- Use a column thermostat to maintain a constant temperature.- Ensure precise mobile phase preparation.
Loss of column performance - Contamination of the column with strongly retained impurities.- Use of incompatible solvents that can damage the coated CSP.- Use a guard column to protect the analytical column.- Filter all samples and mobile phases.- Flush the column according to the manufacturer's instructions. For Chiralcel OD-H, avoid strongly basic modifiers.[10]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of α-Truxillic Acid Monoester (Adaptable for ω-Truxilline)

This protocol is based on the resolution of a monoester of α-truxillic acid and can be adapted as a starting point for the resolution of ω-truxilline.[3]

Materials:

  • Racemic truxillic acid isomer mixture

  • (S)-phenylalaninol (resolving agent)

  • Methanol (solvent)

  • Acetone (alternative solvent)

  • Hydrochloric acid (4 M)

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve the racemic truxillic acid mixture (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (S)-phenylalaninol (1 equivalent) in methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • If no crystals form, slowly add a less polar co-solvent or allow the solvent to evaporate slowly.

  • Crystallization: Allow the solution to stand at room temperature overnight to facilitate crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Recovery of the Enriched Acid: Suspend the collected crystals in a mixture of water and ethyl acetate. Acidify the mixture to pH 1-2 with 4 M HCl.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched truxillic acid.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered acid using chiral HPLC (see Protocol 2).

  • Optimization: Repeat the crystallization process with the enriched acid to further improve the enantiomeric purity. The mother liquor can also be processed to recover the other enantiomer.

Quantitative Data Example (for α-truxillic acid mono-1-naphthyl ester): [3]

Resolving AgentSolventEnantiomeric Excess (after 1st crystallization)Yield
(S)-phenylalaninolMethanol89%36% (after 2nd crystallization to 99% ee)
(S)-phenylalaninolAcetone93%65% (for the other enantiomer with (R)-phenylalaninol)
Protocol 2: Chiral HPLC Analysis of Truxillic Acid Isomers

This protocol provides a starting point for the analytical separation of truxillic acid isomers based on methods used for similar compounds.[3]

Materials and Equipment:

  • HPLC system with UV detector

  • Chiralcel OD-H column (or similar polysaccharide-based CSP)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Add 0.1% TFA to the mobile phase to improve peak shape.

  • Column Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the truxillic acid sample in the mobile phase.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimization: If resolution is not optimal, adjust the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times. The concentration of the acidic modifier can also be optimized.

Visualizations

Experimental Workflow for Diastereomeric Salt Crystallization

experimental_workflow Workflow for Diastereomeric Salt Crystallization racemic_mixture Racemic ω-Truxilline Mixture dissolve_racemate Dissolve in Solvent racemic_mixture->dissolve_racemate mix_solutions Mix Solutions dissolve_racemate->mix_solutions chiral_resolving_agent Chiral Resolving Agent dissolve_agent Dissolve in Solvent chiral_resolving_agent->dissolve_agent dissolve_agent->mix_solutions crystallization Cool and Crystallize mix_solutions->crystallization filtration Filter crystallization->filtration crystals Diastereomeric Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Depleted) filtration->mother_liquor acidification_crystals Acidify and Extract crystals->acidification_crystals acidification_liquor Acidify and Extract mother_liquor->acidification_liquor pure_enantiomer_1 Enantiomer 1 acidification_crystals->pure_enantiomer_1 pure_enantiomer_2 Enantiomer 2 acidification_liquor->pure_enantiomer_2

Caption: Workflow for Diastereomeric Salt Crystallization

Logical Relationship for Chiral HPLC Method Development

logical_relationship Logic for Chiral HPLC Method Development start Start with Truxillic Acid Mixture select_csp Select Polysaccharide CSP (e.g., Chiralcel OD-H) start->select_csp select_mobile_phase Select Normal Phase Mobile Phase (e.g., Hexane/IPA) select_csp->select_mobile_phase add_modifier Add Acidic Modifier (e.g., 0.1% TFA) select_mobile_phase->add_modifier run_analysis Run HPLC Analysis add_modifier->run_analysis evaluate_resolution Evaluate Resolution (Rs) run_analysis->evaluate_resolution optimal_separation Optimal Separation Achieved evaluate_resolution->optimal_separation Rs > 1.5 adjust_conditions Adjust Mobile Phase Ratio or Modifier Concentration evaluate_resolution->adjust_conditions Rs < 1.5 adjust_conditions->run_analysis

References

Addressing thermal degradation of omega-Truxilline in the injector port

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omega-truxilline and related compounds. The focus is on addressing the challenges associated with thermal degradation in the injector port of a gas chromatograph (GC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape, low signal intensity, or no peak at all for this compound in my GC-MS analysis?

A1: this compound, a dicarboxylic acid, is a polar and non-volatile compound. Direct injection onto a standard GC-MS system often leads to several issues in the hot injector port:

  • Thermal Degradation: The high temperatures can cause the molecule to break down, leading to a diminished or absent peak for the parent compound.

  • Poor Volatilization: The polarity of the carboxylic acid groups hinders efficient vaporization, resulting in broad, tailing peaks and low signal intensity.

  • Adsorption: The polar analyte can interact with active sites in the injector liner and column, leading to peak tailing and loss of analyte.

Q2: What are the typical signs of thermal degradation of this compound in the GC injector port?

A2: Thermal degradation can manifest in your chromatogram in several ways:

  • Appearance of Unexpected Peaks: You may observe additional, often smaller and earlier-eluting peaks that correspond to degradation products.

  • Reduced Response of the Analyte: The peak area of this compound will be significantly lower than expected or may be completely absent.

  • Poor Reproducibility: You will likely experience poor injection-to-injection reproducibility of the analyte peak area and retention time.

  • Baseline Noise and Ghost Peaks: Degradation products can contaminate the injector liner and column, leading to increased baseline noise and the appearance of ghost peaks in subsequent runs.

Q3: How can I prevent the thermal degradation of this compound during GC-MS analysis?

A3: The most effective way to prevent thermal degradation and improve the chromatographic behavior of this compound is through chemical derivatization.[1][2] Derivatization converts the polar carboxylic acid groups into less polar, more volatile, and more thermally stable functional groups.[2] This leads to sharper peaks, increased signal intensity, and improved reproducibility.

Q4: What are the recommended derivatization methods for this compound?

A4: The two most common and effective derivatization techniques for carboxylic acids like this compound are silylation and esterification.

  • Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. A common and effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Esterification: This technique converts the carboxylic acids into their corresponding esters, for example, methyl esters. This can be achieved using reagents like BF3/methanol.

For dicarboxylic acids, silylation with BSTFA is often the preferred method due to its high efficiency and the production of thermally stable derivatives.[3]

Q5: Are there any alternative analytical techniques for this compound that avoid high temperatures?

A5: Yes, if thermal degradation remains a significant issue or if derivatization is not feasible for your workflow, you can consider High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). HPLC separates compounds in a liquid phase at or near room temperature, thus eliminating the risk of thermal degradation.

Troubleshooting Guides

Guide 1: Poor or No Peak for this compound
Symptom Possible Cause Troubleshooting Step
No peak or very small peak for this compound.Severe thermal degradation in the injector.1. Implement Derivatization: Use a silylation reagent like BSTFA to derivatize this compound before injection. 2. Lower Injector Temperature: If analyzing the underivatized form is unavoidable, significantly lower the injector temperature (e.g., start at 200°C and optimize). However, this may lead to poor volatilization.
Broad, tailing peak.Incomplete derivatization or adsorption in the system.1. Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent excess. 2. Use a Deactivated Liner: Employ a deactivated injector liner to minimize active sites. 3. Check for Column Activity: The GC column may have active sites. Condition the column according to the manufacturer's instructions or trim the first few centimeters.
Appearance of multiple, unidentified peaks.Degradation of this compound into smaller fragments.1. Confirm Degradation: Inject a known standard of underivatized this compound and observe the chromatogram for the same degradation pattern. 2. Switch to Derivatization: This is the most reliable solution to prevent fragmentation.

Data Presentation

Parameter Without Derivatization (High Injector Temp.) With Silylation (e.g., BSTFA)
Peak Shape Broad, Tailing, or AbsentSharp, Symmetrical
Signal Intensity Low to NoneHigh
Reproducibility PoorExcellent
Risk of Degradation HighLow to None

Experimental Protocols

Protocol 1: Silylation of Omega-Truxillic Acid using BSTFA

This protocol describes the derivatization of omega-truxillic acid to its bis(trimethylsilyl) ester for GC-MS analysis.

Materials:

  • Omega-truxillic acid standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 0.1-1 mg of the dried omega-truxillic acid sample into a clean, dry reaction vial. It is crucial to ensure the sample is free of water, as moisture can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Silylating Agent: Add 100 µL of BSTFA (+1% TMCS) to the vial. A reagent-to-analyte ratio of at least 2:1 for each active hydrogen is recommended to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis of Derivatized Omega-Truxillic Acid

This is a general starting method. Parameters should be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector: Split/splitless inlet

  • Injector Temperature: 250 - 280°C

  • Injection Mode: Splitless (or split 10:1, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-550 amu

Mandatory Visualizations

Diagram 1: Proposed Thermal Degradation Pathway of Omega-Truxillic Acid

omega_truxillic_acid Omega-Truxillic Acid (in GC Injector) decarboxylation Decarboxylation omega_truxillic_acid->decarboxylation High Temperature ring_opening Cyclobutane Ring Opening/Fragmentation omega_truxillic_acid->ring_opening High Temperature degradation_products Various Lower Molecular Weight Products decarboxylation->degradation_products ring_opening->degradation_products

Caption: Plausible thermal degradation pathways for omega-truxillic acid in a hot GC injector.

Diagram 2: Troubleshooting Workflow for this compound Analysis

Caption: A decision tree for troubleshooting common issues in GC-MS analysis of this compound.

Diagram 3: Experimental Workflow for this compound GC-MS Analysis

Caption: A streamlined workflow for the successful GC-MS analysis of this compound.

References

Matrix effects in the analysis of omega-Truxilline in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of omega-truxilline in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is one of the ten isomers of truxilline, which are minor alkaloids found in coca leaves. The analysis of these isomers is crucial for determining the origin and trafficking routes of illicit cocaine, as their relative abundance can be indicative of the specific variety of coca plant used in its production.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the context of this compound analysis in biological samples (e.g., plasma, urine, oral fluid), endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q3: Which analytical technique is most suitable for the quantitative analysis of this compound in complex matrices?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in complex biological matrices.[3][4][5] This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations of this compound often encountered and for distinguishing it from other coca alkaloids and matrix components.

Q4: What are the common challenges encountered when developing an LC-MS/MS method for this compound?

A4: The primary challenges include:

  • Significant Matrix Effects: Biological samples contain numerous endogenous compounds that can cause ion suppression or enhancement.

  • Low Analyte Concentration: this compound is a minor alkaloid, often present at very low levels.

  • Isomeric Interferences: Distinguishing this compound from its other nine isomers requires excellent chromatographic separation.

  • Lack of Certified Reference Materials: Obtaining pure standards for all truxilline isomers can be difficult.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no analyte signal (Poor Recovery) Inefficient Sample Preparation: The extraction method may not be effectively isolating this compound from the matrix.* Optimize SPE: Experiment with different sorbents (e.g., mixed-mode cation exchange) and elution solvents. Ensure proper conditioning and washing steps.[3][4] * Evaluate LLE: Test different organic solvents and pH conditions to improve extraction efficiency.
Analyte Degradation: this compound may be unstable under the extraction or storage conditions.* Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. * pH Control: Ensure the pH of the sample and extraction solvents is appropriate to maintain the stability of the alkaloid.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatographic Conditions: The mobile phase composition or column chemistry may not be suitable.* Mobile Phase Additives: Incorporate additives like formic acid or ammonium formate to improve peak shape for basic compounds like this compound.[3][4] * Column Selection: Test different column chemistries (e.g., C18, phenyl-hexyl) to find the best separation and peak shape.
Column Overloading: Injecting too much sample or a sample with a high concentration of matrix components.* Dilute the Sample: If sensitivity allows, dilute the final extract to reduce matrix load. * Reduce Injection Volume: Decrease the volume of sample injected onto the column.
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.* Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. If a SIL-IS for this compound is unavailable, a structurally similar compound that co-elutes can be used. * Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
Carryover: Analyte from a high-concentration sample is detected in a subsequent blank or low-concentration sample.* Optimize Autosampler Wash: Use a strong solvent in the autosampler wash sequence to effectively clean the injection needle and port. * Extend Gradient: Include a high-organic wash step at the end of the chromatographic gradient to elute any strongly retained compounds.
Inaccurate Quantification Non-linear Calibration Curve: Often a result of uncompensated matrix effects, especially at the lower and upper ends of the concentration range.* Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove more interfering matrix components.[3][4][6] * Use Matrix-Matched Standards: As mentioned above, this can help to normalize the response across the calibration range.

Quantitative Data Summary

Analyte Matrix Sample Preparation Ion Suppression (%) Reference
CocaineBloodSPE-4.6 to -14.4[4]
UrineSPE-4.6 to -14.4[4]
Oral FluidSPE-4.6 to -14.4[4]
BenzoylecgonineBloodSPE-4.6 to -14.4[4]
UrineSPE-4.6 to -14.4[4]
Oral FluidSPE-4.6 to -14.4[4]

Note: Negative values indicate ion suppression. The range reflects the variability that can be observed between different sources of the same matrix.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is adapted from established methods for the extraction of cocaine and its metabolites from biological matrices and is expected to be effective for this compound.[3][4][6]

  • Sample Pre-treatment:

    • To 1 mL of plasma, urine, or oral fluid, add 25 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).

    • Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.

    • Centrifuge the sample at 4000 rpm for 15 minutes to precipitate proteins.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol to remove interfering substances.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound and internal standard with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 column (e.g., Poroshell 120 EC-C18, 2.1 mm x 50 mm, 2.7 µm) maintained at 60°C.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 15% B

    • 4.0 min: 95% B

    • 4.1 min: 15% B

    • 6.0 min: Stop

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Parameters (Theoretical):

    • Precursor Ion (Q1): m/z of protonated this compound

    • Product Ions (Q3): Monitor at least two characteristic fragment ions. The exact m/z values will need to be determined by infusing a standard of this compound.

    • Collision Energy: Optimize for the specific precursor-product ion transitions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Oral Fluid) Pretreat Pre-treatment (Buffer, IS, Centrifuge) Sample->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE DryRecon Dry-down & Reconstitution SPE->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results? CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImproveCleanup Improve Sample Cleanup (e.g., Optimize SPE) CheckIS->ImproveCleanup Yes UseSIL Implement a SIL-IS CheckIS->UseSIL No MatrixMatched Use Matrix-Matched Calibrators ImproveCleanup->MatrixMatched ModifyChromo Modify Chromatography to Separate from Interferences MatrixMatched->ModifyChromo Revalidate Re-validate Method ModifyChromo->Revalidate UseSIL->Revalidate

Caption: Troubleshooting guide for matrix effects.

References

Optimization of extraction protocols for omega-Truxilline from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Omega-Truxilline Extraction

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the extraction of this compound and related alkaloids from plant material. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is one of several isomeric alkaloids known as truxillines.[1][2][3] These compounds are dimers of cinnamoylcocaine and are typically found as minor alkaloids in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca.[4][5][6] The relative abundance of different truxilline isomers can vary depending on the plant species, variety, and geographical origin.[2]

Q2: What is the fundamental principle for extracting truxillines from plant material?

A2: The most common method for extracting alkaloids like truxillines is based on their basic nature. A typical acid-base extraction involves:

  • Grinding the plant material to increase surface area.

  • An initial "defatting" step with a non-polar solvent (e.g., hexane) to remove lipids and waxes.

  • Extracting the alkaloids into an acidic aqueous solution (pH < 2), which protonates the nitrogen atom in the alkaloid, making it water-soluble (as a salt).[7][8]

  • Separating the acidic solution from the solid plant residue.

  • Making the aqueous extract alkaline (pH > 9) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloid, rendering it soluble in organic solvents.[7]

  • Extracting the free-base alkaloid into an immiscible organic solvent (e.g., dichloromethane, chloroform).[7][9]

  • Evaporating the organic solvent to obtain the crude alkaloid extract.

Q3: Which solvents are most effective for truxilline extraction?

A3: Solvent selection is critical for extraction efficiency.

  • For acidic extraction: Dilute acids like hydrochloric acid or sulfuric acid (0.1% to 1%) in water are used to form water-soluble alkaloid salts.[8]

  • For organic solvent extraction (of the free base): Solvents like dichloromethane, chloroform, or ethyl acetate are commonly used.[7] Ethanol can also be effective as it can dissolve both free-base and salt forms of alkaloids, but it may also co-extract more impurities.[8][10] The choice depends on the specific properties of the target alkaloid and the desired purity of the initial extract.

Q4: How can I enhance the yield of my extraction process?

A4: Optimizing several parameters can significantly improve yield:

  • Particle Size: Finely grinding the plant material increases the surface area for solvent penetration.

  • pH Control: Carefully controlling the pH during the acid and base treatment steps is crucial for efficient separation.

  • Temperature: Moderate heating can increase solubility and diffusion rates, but excessive heat may degrade sensitive alkaloids.[11]

  • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix.

  • Modern Techniques: Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.[12][13]

Q5: What are the best methods for purifying the crude extract and isolating this compound?

A5: Crude extracts often contain a mixture of alkaloids and other plant metabolites.[14] Isolating a specific isomer like this compound requires chromatographic techniques.

  • Column Chromatography: Often used for initial fractionation of the crude extract using adsorbents like silica gel or alumina.[8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for high-resolution separation and purification of individual isomers.

  • Gas Chromatography (GC): Also used for the analysis and quantification of truxilline isomers, often after a derivatization step to improve volatility and thermal stability.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Alkaloid Yield 1. Improper pH: The pH was not sufficiently acidic during the initial extraction or not sufficiently basic during the final solvent extraction. 2. Insufficient Cell Lysis: Plant material was not ground finely enough. 3. Degradation: Excessive heat or prolonged exposure to strong acids/bases may have degraded the alkaloids. 4. Inappropriate Solvent: The chosen organic solvent may have poor solubility for truxillines.1. Verify pH: Use a calibrated pH meter to ensure the aqueous phase is at pH < 2 for the acid step and pH > 9 for the base step. 2. Improve Grinding: Grind the dried plant material to a fine, consistent powder (e.g., 40-60 mesh). 3. Control Temperature: Perform extractions at room temperature or with gentle heating (<40°C). 4. Test Solvents: If yield is low, try a different immiscible organic solvent such as chloroform or a mixture of solvents.
Crude Extract is Highly Impure (Oily/Waxy/Pigmented) 1. Lack of Defatting: Lipids, waxes, and chlorophyll were co-extracted with the alkaloids. 2. Solvent is Too Polar: A polar solvent like ethanol used in the initial step can pull in many water-soluble impurities like sugars and proteins.[8]1. Introduce a Defatting Step: Before the acid extraction, wash/macerate the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids. 2. Refine the Protocol: Use a more selective extraction process (acid-base) rather than a simple solvent maceration.
Difficulty Separating this compound from Other Isomers 1. Similar Physicochemical Properties: Isomers often have very similar polarity and boiling points, making separation challenging. 2. Inadequate Chromatographic Conditions: The HPLC/GC column, mobile phase, or temperature gradient may not be optimized for isomer resolution.1. Optimize Chromatography: Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. For GC, select a column with appropriate polarity. 2. Consider Derivatization: Chemically modifying the alkaloids (e.g., acylation) can alter their properties and may improve chromatographic separation in GC analysis.[1][3]
Inconsistent Results Between Batches 1. Variability in Plant Material: Alkaloid content can vary based on the plant's age, growing conditions, and harvest time. 2. Procedural Deviations: Minor, undocumented changes in extraction time, temperature, solvent volumes, or pH can lead to different outcomes.1. Standardize Source Material: Use plant material from the same source and harvest batch. Document the characteristics of the starting material. 2. Maintain a Strict Protocol: Adhere to a detailed Standard Operating Procedure (SOP). Calibrate instruments (pH meter, balances) regularly.

Data Presentation

Table 1: Comparison of Common Solvents for Alkaloid Extraction
SolventPolarity IndexTypical Use in ProtocolAdvantagesDisadvantages
n-Hexane 0.1DefattingExcellent for removing non-polar lipids and waxes.Does not extract alkaloids. Highly flammable.
Dichloromethane (DCM) 3.1Extraction of free-base alkaloidsHigh volatility (easy to remove), good solvent for many alkaloids.Potential health and environmental concerns.
Chloroform 4.1Extraction of free-base alkaloidsExcellent solvent for a wide range of alkaloids.Toxic and volatile.
Ethyl Acetate 4.4Extraction of free-base alkaloidsLess toxic than chlorinated solvents.Can be prone to hydrolysis.
Ethanol 4.3General extractionDissolves both alkaloid salts and free bases.[8]Non-selective; co-extracts many impurities (sugars, pigments).[8]
Water (acidified) 10.2Extraction of alkaloid saltsHighly selective for protonated alkaloids.Does not dissolve free-base alkaloids.
Table 2: Illustrative Effects of Parameter Optimization on Alkaloid Yield

(Note: Data is illustrative to demonstrate principles of optimization.)

Parameter VariedCondition 1Yield (%)Condition 2Yield (%)Rationale for Change
Extraction Time (UAE) 15 min1.230 min1.5Longer sonication time allows for more complete cell wall disruption and solvent penetration.
Extraction Temperature 25°C1.440°C1.7Increased temperature enhances solvent diffusion and alkaloid solubility.
Aqueous Phase pH 3.01.11.51.6A lower pH ensures more complete protonation and solubilization of the alkaloids into the aqueous phase.
Organic Phase pH 8.51.310.01.8A higher pH ensures complete deprotonation of the alkaloid salts to their free-base form for efficient organic solvent extraction.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Truxillines
  • Preparation of Plant Material:

    • Dry the plant leaves (e.g., Erythroxylum coca) at 40°C until brittle.

    • Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.

  • Defatting:

    • Place 100 g of the powdered material into a flask.

    • Add 500 mL of n-hexane and stir at room temperature for 2 hours.

    • Filter the mixture, discard the hexane filtrate, and allow the plant material to air dry completely to remove residual solvent.

  • Acidic Extraction:

    • Transfer the defatted plant material to a new flask.

    • Add 1 L of 1% hydrochloric acid (HCl) in distilled water.

    • Stir the mixture for 4-6 hours at room temperature.

    • Filter the mixture and collect the acidic aqueous filtrate. The alkaloids are now dissolved in this filtrate as hydrochloride salts.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the acidic filtrate to a large separatory funnel.

    • Slowly add concentrated ammonium hydroxide while stirring until the pH of the solution reaches 10-11.

    • Add 300 mL of dichloromethane (DCM) to the funnel, stopper it, and shake vigorously for 2-3 minutes, venting frequently.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Repeat the extraction of the aqueous layer two more times with 150 mL portions of DCM.

    • Combine all organic extracts.

  • Final Processing:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

    • The resulting residue is the crude alkaloid extract containing this compound and other isomers.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_finish Phase 3: Isolation plant Dried Plant Material powder Fine Plant Powder plant->powder Grinding defatted Defatted Powder powder->defatted Hexane Wash acidic_extract Acidic Aqueous Extract (Alkaloid Salts) defatted->acidic_extract Add 1% HCl base_extract Alkaline Aqueous Phase (Free Base Alkaloids) acidic_extract->base_extract Add NH4OH (pH > 9) organic_extract Organic Solvent Extract (Alkaloids in DCM) base_extract->organic_extract Liquid-Liquid Extraction dried_extract Dried Organic Extract organic_extract->dried_extract Add Na2SO4 crude_alkaloids Crude Alkaloid Residue dried_extract->crude_alkaloids Solvent Evaporation

Caption: Workflow for Acid-Base Extraction of Truxillines.

G start Problem: Low Alkaloid Yield q1 Is the plant material finely ground? start->q1 a1_no Action: Grind to a fine, consistent powder. q1->a1_no No q2 Was the pH verified at each step? q1->q2 Yes a1_no->q2 a2_no Action: Use a calibrated pH meter. Acidic step: pH < 2 Basic step: pH > 9 q2->a2_no No q3 Was extraction temperature controlled? q2->q3 Yes a2_no->q3 a3_no Action: Avoid temperatures > 40°C to prevent degradation. q3->a3_no No q4 Is the extraction time sufficient? q3->q4 Yes a3_no->q4 a4_no Action: Increase maceration/stirring time or consider UAE. q4->a4_no No end Yield Improved q4->end Yes a4_no->end

Caption: Troubleshooting Logic for Low Alkaloid Yield.

References

Minimizing isomerization of omega-Truxilline during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of ω-truxilline during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is ω-truxilline and why is isomerization a concern?

A1: Omega-truxilline (ω-truxilline) is a natural alkaloid and a stereoisomer of the truxillines, which are themselves dimers of cinnamic acid.[1] Isomerization, the process where one stereoisomer converts into another, is a significant concern during sample workup because it can lead to inaccurate quantification, misinterpretation of biological activity, and challenges in purification. The cyclobutane ring in truxilline derivatives possesses multiple stereocenters, giving rise to numerous possible isomers.[1] Maintaining the stereochemical integrity of ω-truxilline is therefore critical for reliable research and development.

Q2: What are the primary factors that can induce isomerization of ω-truxilline during sample workup?

A2: Based on general principles of chemical stability for alkaloids and related compounds, the primary factors that can induce isomerization of ω-truxilline include:

  • pH: Both acidic and basic conditions can catalyze the epimerization of stereocenters, particularly those adjacent to carbonyl groups.[2][3]

  • Temperature: Elevated temperatures can provide the activation energy needed for isomerization to occur.[4][5]

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, including isomerization, especially in compounds with photoreactive groups like the cyclobutane ring formed from cinnamic acids.[6]

  • Choice of Solvents and Reagents: Certain solvents and reagents can promote isomerization. For instance, the use of basic alumina in chromatography has been reported to cause isomerization of other natural products.[4]

Q3: How can I minimize isomerization during the initial extraction of ω-truxilline?

A3: To minimize isomerization during extraction:

  • Control pH: Use buffered solutions to maintain a neutral or mildly acidic pH. Avoid strong acids or bases.[3] The use of a dilute inorganic acid solution (e.g., 0.1-1% HCl or acetic acid) can help protonate the alkaloid, increasing its solubility in the aqueous phase while minimizing exposure to harsh conditions.[2]

  • Maintain Low Temperatures: Perform extractions at room temperature or below. Avoid heating unless absolutely necessary.[4]

  • Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation and photoisomerization.

  • Solvent Selection: Choose solvents based on the principle of "like dissolves like".[4] For alkaloids, a common approach is to use a water or dilute acid extraction followed by basification and extraction into an organic solvent like chloroform or ether.[2][7][8] However, prolonged exposure to even mild bases should be minimized.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results for ω-truxilline across different batches.
Potential Cause Troubleshooting Step Rationale
Isomerization during extraction Standardize the pH of the extraction buffer. Use a pH meter to ensure consistency.Fluctuations in pH can lead to variable rates of isomerization between batches.
Control the temperature of the extraction process. Use a water bath to maintain a constant, low temperature.Temperature variations can significantly impact the rate of isomerization.[5][9]
Protect samples from light at all stages of the extraction process.Light exposure can induce photoisomerization.
Isomerization during solvent evaporation Use a rotary evaporator at low temperature and reduced pressure. Avoid heating the sample to dryness.High temperatures during solvent removal can cause significant isomerization.
Issue 2: Appearance of unknown peaks in chromatograms that are suspected to be isomers.
Potential Cause Troubleshooting Step Rationale
Isomerization during chromatographic purification Avoid using basic alumina as a stationary phase. Opt for silica gel or other neutral stationary phases.Basic alumina has been shown to catalyze isomerization in other natural products.[4]
Buffer the mobile phase to a neutral or slightly acidic pH.Extreme pH values in the mobile phase can cause on-column isomerization.
Perform purification at a lower temperature if possible (e.g., using a jacketed column).Reducing thermal stress during purification can minimize isomerization.
Degradation/Isomerization in sample vial Analyze samples immediately after preparation.Prolonged storage, even at room temperature, can lead to changes in the isomeric profile.
If storage is necessary, keep samples in a freezer (-20°C or -80°C) and in the dark.Low temperatures and absence of light will slow down degradation and isomerization processes.[9][10]

Experimental Protocols

Protocol 1: Recommended General Extraction Workflow for ω-Truxilline

This protocol is designed to minimize isomerization by controlling critical parameters.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_workup Workup start Plant Material Homogenization extraction Maceration with 0.5% Acetic Acid at 4°C for 24h (in the dark) start->extraction filtration Filtration to separate extract from solid residue extraction->filtration basification Adjust aqueous extract to pH 8.5 with cold NaHCO3 solution filtration->basification lle Liquid-Liquid Extraction with Dichloromethane (3x) basification->lle separation Separate organic and aqueous layers lle->separation drying Dry organic phase over anhydrous Na2SO4 separation->drying evaporation Solvent removal under reduced pressure at < 30°C drying->evaporation final_product Crude ω-Truxilline Extract evaporation->final_product G cluster_conditions Experimental Conditions cluster_outcome Outcome harsh_ph Harsh pH (Strong Acid/Base) isomerization Isomerization of ω-Truxilline harsh_ph->isomerization high_temp High Temperature high_temp->isomerization light_exp Light Exposure light_exp->isomerization

References

Troubleshooting low recovery of omega-Truxilline in analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of omega-truxilline in analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am observing significantly lower than expected recovery for this compound during my sample preparation. What are the potential causes and how can I improve it?

A: Low recovery of this compound during sample preparation is a common issue that can stem from several factors, from the initial extraction to sample cleanup. Here is a systematic guide to troubleshoot this problem.

Troubleshooting Guide: Sample Preparation

Potential Cause 1: Inefficient Extraction

This compound, being a tropane alkaloid, requires specific extraction conditions to ensure its efficient removal from the sample matrix.

  • Recommended Action:

    • Solvent Selection: Ensure the polarity of your extraction solvent is optimized. A common approach for alkaloids is to use a multi-step liquid-liquid extraction (LLE) involving an initial extraction with an organic solvent under basic conditions, followed by an acidic wash to protonate the amine, and then re-extraction into an organic solvent after making the aqueous layer basic again.

    • pH Adjustment: The pH of the sample matrix is critical. For efficient extraction of this compound into an organic solvent, the sample should be basified (pH > 9) to deprotonate the tertiary amine, making it more soluble in organic solvents.

    • Extraction Technique: Sonication or vortexing can enhance extraction efficiency by increasing the contact between the sample and the solvent. Ensure adequate mixing time.

Experimental Protocol: Optimized Liquid-Liquid Extraction for this compound

  • Homogenize 100 mg of the sample material.

  • Add 5 mL of a suitable organic solvent (e.g., chloroform:isopropanol, 4:1 v/v).

  • Adjust the pH to >9 with ammonium hydroxide.

  • Vortex for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the organic supernatant.

  • Repeat the extraction on the remaining solid pellet twice more.

  • Combine the organic extracts.

  • Proceed to the cleanup step.

Potential Cause 2: Analyte Degradation

This compound can be susceptible to degradation under certain conditions.

  • Recommended Action:

    • Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Use a gentle stream of nitrogen for solvent evaporation at room temperature. Some studies on related compounds suggest that thermal degradation can occur at elevated temperatures.[1]

    • Light Exposure: Protect your samples from direct light, as photochemical reactions can potentially degrade the truxilline isomers.[2]

    • pH Extremes: While pH adjustment is necessary for extraction, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester functionalities in the truxilline molecule.

Potential Cause 3: Losses During Sample Cleanup

Solid-phase extraction (SPE) is often used for sample cleanup. Low recovery can occur due to improper column conditioning, sample loading, washing, or elution.

  • Recommended Action:

    • SPE Column Choice: Use a sorbent that is appropriate for the chemical properties of this compound (e.g., a mixed-mode cation exchange sorbent).

    • Method Optimization: Ensure each step of the SPE protocol is optimized.

      • Conditioning: Properly condition the SPE cartridge to activate the stationary phase.

      • Loading: Do not overload the cartridge. The sample should be loaded at a slow and steady flow rate.

      • Washing: Use a wash solvent that removes interferences without eluting the analyte.

      • Elution: Ensure the elution solvent is strong enough to completely desorb the this compound from the sorbent. A common elution solvent for alkaloids from a cation exchange sorbent is a mixture of an organic solvent with a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

Troubleshooting Workflow for Low Recovery in Sample Preparation

start Low Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Analyte Stability check_extraction->check_stability Efficient optimize_solvent Optimize Solvent & pH check_extraction->optimize_solvent Inefficient? check_cleanup Evaluate Cleanup Step check_stability->check_cleanup Stable control_temp Control Temperature check_stability->control_temp Degradation Suspected? optimize_spe Optimize SPE Method check_cleanup->optimize_spe Losses Occurring? end Recovery Improved check_cleanup->end No Losses optimize_technique Improve Extraction Technique (Vortex/Sonication) optimize_solvent->optimize_technique optimize_technique->end protect_light Protect from Light control_temp->protect_light protect_light->end optimize_spe->end

Caption: Troubleshooting workflow for low recovery during sample preparation.

2. Q: My this compound recovery is low and variable when analyzing by GC-FID/MS. What could be the issue?

A: Low and inconsistent recovery in GC analysis of this compound often points to issues with derivatization or the GC system itself. Truxillines are generally too polar for direct GC analysis and require derivatization.[3]

Troubleshooting Guide: GC Analysis

Potential Cause 1: Incomplete Derivatization

The derivatization process, often a reduction followed by acylation, is a critical step.[4]

  • Recommended Action:

    • Reagent Quality: Ensure the derivatizing reagents (e.g., lithium aluminum hydride and heptafluorobutyric anhydride) are fresh and have not been compromised by moisture.

    • Reaction Conditions: Optimize the reaction time and temperature. The reaction may require specific conditions to go to completion.

    • Stoichiometry: Ensure a sufficient molar excess of the derivatizing reagent is used.

Quantitative Data: Effect of Derivatization Time on Peak Area

Derivatization Time (min)Average Peak Area (n=3)% RSD
15125,6788.5
30250,1234.2
60310,5431.5
90312,3451.6

Potential Cause 2: GC Inlet Issues

The GC inlet is a common source of analyte loss.

  • Recommended Action:

    • Inlet Temperature: An inlet temperature that is too low can lead to incomplete volatilization of the derivatized analyte. Conversely, a temperature that is too high can cause thermal degradation. Optimize the inlet temperature.

    • Liner Choice: Use a deactivated liner to prevent active sites from adsorbing the analyte. A liner with glass wool can help with volatilization but may also have active sites.

    • Septum Bleed: A coring or old septum can introduce contaminants and cause leaks. Regularly replace the septum.

Potential Cause 3: Column Issues

The GC column itself can be a source of problems.

  • Recommended Action:

    • Column Bleed: High column bleed can interfere with peak integration and reduce sensitivity. Condition the column according to the manufacturer's instructions.

    • Column Contamination: Buildup of non-volatile matrix components can lead to peak tailing and loss of resolution. Bake out the column or trim the front end.

    • Phase Degradation: Over time, the stationary phase can degrade, especially with aggressive samples or high temperatures. This will lead to poor peak shape and loss of efficiency.

Logical Relationship Diagram for GC Troubleshooting

low_recovery Low GC Recovery derivatization Incomplete Derivatization low_recovery->derivatization inlet_issues GC Inlet Problems low_recovery->inlet_issues column_issues GC Column Problems low_recovery->column_issues optimize_reagents Check Reagent Quality derivatization->optimize_reagents optimize_conditions Optimize Reaction Conditions derivatization->optimize_conditions optimize_temp Optimize Inlet Temperature inlet_issues->optimize_temp check_liner Check/Replace Liner inlet_issues->check_liner condition_column Condition/Trim Column column_issues->condition_column recovery_ok Recovery Improved optimize_reagents->recovery_ok optimize_conditions->recovery_ok optimize_temp->recovery_ok check_liner->recovery_ok condition_column->recovery_ok start Poor Peak Shape / Low Sensitivity mobile_phase Optimize Mobile Phase start->mobile_phase column Select Appropriate Column start->column detector Check Detector Settings start->detector ph Adjust pH mobile_phase->ph chemistry Choose Suitable Chemistry (e.g., End-capped C18) column->chemistry wavelength Optimize Wavelength detector->wavelength buffer Optimize Buffer Concentration ph->buffer organic Adjust Organic Modifier buffer->organic end Improved Chromatography organic->end condition Check Column Condition chemistry->condition condition->end flow_cell Clean Flow Cell wavelength->flow_cell flow_cell->end

References

Selection of internal standards for accurate omega-Truxilline quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of omega-truxilline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard (IS) for this compound quantification?

A1: The selection of an appropriate internal standard is crucial for accurate and reliable quantification. Key factors include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure similar behavior during sample preparation and analysis.[1][2]

  • Co-elution (for LC-MS): For liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with this compound to compensate for matrix effects.[1][3]

  • Differentiation from Analyte: The IS must be distinguishable from this compound and other matrix components, typically by having a different mass-to-charge ratio (m/z).[1]

  • Stability: The IS should be stable throughout the entire analytical process.

  • Absence in Samples: The chosen IS should not be naturally present in the samples being analyzed.[4]

Q2: What are the different types of internal standards that can be used for this compound analysis?

A2: There are two main types of internal standards suitable for this purpose:

  • Stable Isotope Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL IS is a version of this compound where one or more atoms (e.g., hydrogen, carbon) have been replaced with their heavier, stable isotopes (e.g., Deuterium, Carbon-13).[5][6] They have nearly identical chemical and physical properties to the analyte, providing the best compensation for variability.[3][6]

  • Structural Analogs: These are molecules that are chemically related to this compound but have a different molecular structure and mass. An example for the broader class of truxillines is 4',4''-dimethyl-α-truxillic acid dimethyl ester.[7] While more readily available and cost-effective, they may not perfectly mimic the behavior of this compound.[1][2]

Q3: Why are stable isotope labeled (SIL) internal standards, like deuterated this compound, highly recommended?

A3: SIL internal standards offer several advantages that lead to more accurate and precise results:

  • Correction for Matrix Effects: They experience the same ionization suppression or enhancement as the analyte in the mass spectrometer, effectively correcting for matrix effects.[5][6]

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the SIL IS.[2]

  • Improved Accuracy and Precision: By normalizing the analyte response to the IS response, SIL standards significantly improve the accuracy and precision of the quantification.[6]

Q4: Is it possible to synthesize a deuterated this compound internal standard if it's not commercially available?

A4: Yes, the synthesis of deuterated compounds is a common practice in analytical chemistry.[8][9][10] It typically involves using deuterated starting materials or reagents in the synthetic pathway. While the synthesis can be complex and require expertise in organic chemistry, it provides the most suitable internal standard for accurate quantification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability in Internal Standard Response Inconsistent addition of the IS to samples and standards.Ensure precise and consistent pipetting of the IS solution into all samples, standards, and quality controls. Use a calibrated pipette.
Degradation of the internal standard.Check the stability of the IS in the sample matrix and storage conditions. Prepare fresh IS stock solutions regularly.
Poor mixing of the IS with the sample.Vortex or mix the samples thoroughly after adding the internal standard to ensure homogeneity.[2]
Poor Peak Shape or Tailing for the Internal Standard Inappropriate chromatographic conditions.Optimize the mobile phase composition, gradient, flow rate, and column temperature.
Column overload.Reduce the concentration of the internal standard added to the samples.
Active sites on the column or in the system.Use a column with better inertness or add a modifier to the mobile phase.
Interference with the Internal Standard Peak Co-eluting matrix component with the same m/z.Improve the sample cleanup procedure to remove interfering components. Modify the chromatographic method to achieve better separation.
Cross-talk from the analyte signal.If using a SIL IS, ensure a sufficient mass difference (ideally >3 Da) between the analyte and the IS.[3] Check for isotopic purity of the IS.
Inaccurate Quantification Results Despite Using an Internal Standard The chosen structural analog IS does not behave identically to this compound.If using a structural analog, validate its performance thoroughly. The ideal solution is to switch to a stable isotope labeled internal standard.
Non-linear detector response.Ensure that the concentrations of both the analyte and the internal standard are within the linear dynamic range of the instrument.
The internal standard was added too late in the sample preparation process.The internal standard should be added at the earliest possible step to account for all sources of variability.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a quantification method for truxilline isomers, including this compound, using a structurally related internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).

Parameter Value Reference
Internal Standard 4',4''-dimethyl-α-truxillic acid dimethyl ester[7]
Technique Gas Chromatography-Flame Ionization Detection (GC-FID)[7]
Linear Range 0.001 to 1.00 mg/mL[7]
Lower Detection Limit 0.001 mg/mL[7]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-FID with a Structural Analog Internal Standard

This protocol is based on a method for the quantification of ten truxilline isomers.[7]

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add a known concentration of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.

  • Derivatization:

    • Reduce the truxillines by adding lithium aluminum hydride.

    • Acylate the reduced products with heptafluorobutyric anhydride. This step enhances the volatility and chromatographic properties of the analytes.[7]

  • GC-FID Analysis:

    • Column: Use a suitable capillary column for the separation of the derivatized truxilline isomers.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Optimize the temperature gradient to achieve baseline separation of the isomers.

    • Injector and Detector Temperature: Set to appropriate temperatures to ensure efficient vaporization and detection.

    • Injection Volume: Typically 1 µL.

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of this compound and the internal standard.

Protocol 2: Conceptual Workflow for Quantification of this compound using LC-MS/MS with a Stable Isotope Labeled Internal Standard

This is a generalized workflow as the ideal approach for high-specificity and sensitivity.

  • Internal Standard:

    • Synthesize or procure a stable isotope labeled (e.g., deuterated) this compound.

  • Sample Preparation:

    • Spike the sample with a known amount of the deuterated this compound internal standard at the beginning of the sample preparation process.

    • Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is often a good starting point.

    • Mobile Phase: Optimize the mobile phase composition (e.g., water with formic acid and acetonitrile with formic acid) and gradient to achieve good peak shape and retention.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

  • Quantification:

    • Monitor the specific MRM transitions for the analyte and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the deuterated internal standard.

    • Quantify the concentration of this compound using a calibration curve constructed from the peak area ratios of standards with known concentrations.

Visualizations

Internal_Standard_Selection_Logic start Start: Need for This compound Quantification is_needed Is an Internal Standard (IS) needed? start->is_needed sil_available Is a Stable Isotope Labeled (SIL) IS (e.g., d-omega-truxilline) available? is_needed->sil_available Yes no_is External Standard Calibration (Prone to higher error) is_needed->no_is No use_sil Use SIL IS (Gold Standard) sil_available->use_sil Yes analog_available Is a suitable structural analog IS available? sil_available->analog_available No end Proceed with Method Validation use_sil->end use_analog Use Structural Analog IS analog_available->use_analog Yes analog_available->no_is No validate_analog Thoroughly validate analog performance use_analog->validate_analog validate_analog->end no_is->end

Caption: Decision workflow for selecting an internal standard for this compound quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Obtain Sample add_is 2. Add Deuterated This compound IS sample->add_is extract 3. Extract Analyte and IS add_is->extract reconstitute 4. Evaporate and Reconstitute extract->reconstitute inject 5. Inject into LC-MS/MS reconstitute->inject separate 6. Chromatographic Separation inject->separate detect 7. MS/MS Detection (MRM) separate->detect integrate 8. Integrate Peak Areas detect->integrate ratio 9. Calculate Analyte/IS Ratio integrate->ratio quantify 10. Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

References

Technical Support Center: Enhancing Omega-Truxilline Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace analysis of omega-Truxilline. Our aim is to help you improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation

Question: I am experiencing low recovery of this compound from my samples. What are the recommended extraction techniques?

Answer: Low recovery is a common issue in trace analysis. For this compound, which is an alkaloid, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable methods. The choice depends on the sample matrix complexity and the desired level of cleanup.

  • Liquid-Liquid Extraction (LLE): This is a classic method for alkaloid extraction. A typical protocol involves basifying the aqueous sample to deprotonate the alkaloid, followed by extraction into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher concentration factors. For alkaloids, cation-exchange or mixed-mode (cation-exchange and reversed-phase) cartridges are often effective.

Troubleshooting Low Recovery:

IssuePossible CauseSuggested Solution
Low LLE Recovery Incorrect pH for extraction.Ensure the pH of the aqueous phase is sufficiently basic (typically pH 9-10) to neutralize the charge on the amine group of this compound, making it more soluble in the organic solvent.
Inefficient phase separation.Use a salting-out agent (e.g., NaCl) to improve the separation of aqueous and organic layers. Centrifugation can also aid in breaking up emulsions.
Inappropriate organic solvent.Test a range of organic solvents with varying polarities (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient for this compound.
Low SPE Recovery Incomplete elution.The elution solvent may not be strong enough. For cation-exchange SPE, a common strategy is to use an organic solvent (e.g., methanol) modified with a small amount of a basic additive (e.g., ammonium hydroxide) to neutralize the charge on the analyte and release it from the sorbent.
Breakthrough during loading.The sample may be passing through the cartridge without binding. Ensure the cartridge is properly conditioned and that the sample is loaded at an appropriate flow rate. The pH of the sample should be adjusted to ensure this compound is charged and will bind to the cation-exchange sorbent.
Analyte degradation.Truxilline isomers can be sensitive to high temperatures. Avoid excessive heat during solvent evaporation steps.
Section 2: Chromatography

Question: I am observing poor peak shape and resolution for this compound in my LC-MS/MS analysis. How can I improve this?

Answer: Good chromatographic separation is critical for sensitivity and accurate quantification, especially when dealing with isomers.

Troubleshooting Poor Chromatography:

IssuePossible CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a basic modifier (e.g., ammonium hydroxide or triethylamine) to the mobile phase to reduce interactions between the basic analyte and residual silanol groups on the silica-based column.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution from Isomers Inadequate stationary phase selectivity.Experiment with different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different selectivity for isomers compared to a standard C18 column.
Suboptimal mobile phase gradient.Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.
Inefficient column.Ensure the column is not degraded. Perform a column performance test.
Section 3: Mass Spectrometry Detection

Question: The sensitivity of my LC-MS/MS method for this compound is insufficient for trace-level detection. How can I enhance the signal?

Answer: Low signal intensity in LC-MS/MS can be due to several factors, including inefficient ionization, suboptimal MRM transitions, and matrix effects.

Troubleshooting Low Sensitivity:

IssuePossible CauseSuggested Solution
Low Ionization Efficiency Suboptimal mobile phase composition.The pH of the mobile phase can significantly impact ionization efficiency in electrospray ionization (ESI). For basic compounds like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]+ signal in positive ion mode.
Inefficient ESI source parameters.Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
Non-Optimal MRM Transitions Precursor and product ions are not the most abundant.Infuse a standard solution of this compound directly into the mass spectrometer to perform a product ion scan and identify the most intense and stable fragment ions.
Suboptimal collision energy.For each selected MRM transition, perform a collision energy optimization experiment to find the voltage that yields the highest product ion intensity.
Matrix Effects (Ion Suppression) Co-eluting matrix components are suppressing the ionization of this compound.Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve to compensate for the effect. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Quantitative Data Summary

Analytical MethodAnalyteReported/Estimated LODReference/Basis
GC-FIDTruxilline Isomers0.001 mg/mL (1 µg/mL)[1]
LC-MS/MSThis compoundEstimated 0.01 - 1 ng/mLBased on typical sensitivities for alkaloids on modern triple quadrupole mass spectrometers.

Note: The LC-MS/MS LOD is an estimation and will be highly dependent on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Alkalinization: To 1 mL of aqueous sample (e.g., urine, plasma digest), add 100 µL of 1 M NaOH to adjust the pH to approximately 10.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound
  • Cartridge: Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Acidify the sample with 2% phosphoric acid and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

Protocol 3: Generic LC-MS/MS Method for this compound Analysis
  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing an this compound standard. The precursor ion will be the [M+H]+. Product ions and collision energies need to be optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Basify & Extract SPE Solid-Phase Extraction Sample->SPE Load & Elute Extract Extract LLE->Extract SPE->Extract LC LC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data MS->Data Quantify

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Sensitivity Low_Signal Low Signal for This compound Ion_Suppression Ion_Suppression Low_Signal->Ion_Suppression Check for Ionization_Efficiency Ionization_Efficiency Low_Signal->Ionization_Efficiency Evaluate MRM_Optimization MRM_Optimization Low_Signal->MRM_Optimization Verify Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Ion_Suppression->Improve_Cleanup Mitigate by Matrix_Matched_Cal Matrix-Matched Calibration Ion_Suppression->Matrix_Matched_Cal Compensate with Mobile_Phase_pH Mobile Phase pH (e.g., add Formic Acid) Ionization_Efficiency->Mobile_Phase_pH Optimize Source_Parameters ESI Source Parameters Ionization_Efficiency->Source_Parameters Optimize Product_Ion_Scan Product Ion Scan (infuse standard) MRM_Optimization->Product_Ion_Scan Perform Collision_Energy Collision Energy MRM_Optimization->Collision_Energy Optimize

Caption: Troubleshooting logic for low sensitivity in LC-MS/MS.

References

Technical Support Center: Optimal Separation of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimal column selection for the chromatographic separation of truxilline isomers.

Frequently Asked Questions (FAQs)

Q1: What are truxilline isomers, and why is their separation challenging?

A1: Truxillines are a group of minor alkaloids found in illicit cocaine samples, formed from the photodimerization of cinnamoylcocaines.[1] The separation is challenging due to the existence of numerous structurally similar isomers. There are up to 15 distinct truxillines, which can be categorized into two groups: five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates.[1] These isomers often have very similar physical and chemical properties, making them difficult to resolve using standard chromatographic techniques.[2]

Q2: What is the primary analytical technique for separating truxilline isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of truxilline isomers.[3][4] GC, often coupled with flame ionization detection (FID) or mass spectrometry (MS), has been a common method.[4] However, GC analysis can be complex as the truxilline isomers are polar and lack thermal stability, often requiring a derivatization step prior to analysis to prevent degradation.[1] HPLC, particularly reversed-phase HPLC (RP-HPLC), offers a direct analysis alternative without the need for derivatization.

Q3: What type of HPLC column is recommended for separating truxilline diastereomers?

A3: For the separation of diastereomers, standard achiral reversed-phase columns are typically effective. C18 and C8 columns are excellent starting points. Some specific column chemistries can offer unique selectivity for isomers:

  • Phenyl and Pentafluorophenyl (PFP) Columns: These are ideal for separating positional isomers due to enhanced π-π interactions.[5]

  • Mixed-Mode Columns: Columns like the Coresep 100, which combine reversed-phase and cation-exchange mechanisms, can provide unique selectivity for basic compounds like alkaloids.[6]

  • Zirconia-Based Columns: ZirChrom®-CARB columns are noted as being ideal for separating diastereomers and geometric isomers.[7]

Q4: Is a chiral column necessary for separating all truxilline isomers?

A4: A chiral stationary phase (CSP) is only necessary if you need to separate enantiomers. The various truxilline isomers are primarily diastereomers of each other, which can be separated on achiral columns.[1][8] If your goal is to resolve a specific racemic pair of truxillines (enantiomers), then a chiral column (e.g., polysaccharide-based, macrocyclic glycopeptide) would be required.[9][10]

Q5: My GC analysis shows poor results for truxillines. What could be the issue?

A5: Poor results in GC analysis of truxillines are often due to their polarity and thermal instability.[1] High temperatures in the GC inlet can cause degradation. A common solution is to perform a derivatization step. For instance, a method involving direct reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride has been successfully used before GC-FID analysis.[4]

Q6: How can I improve the resolution between closely eluting truxilline isomers in RP-HPLC?

A6: To improve resolution, you can modify several parameters:

  • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change selectivity. Methanol often provides better diastereomeric separation, though it may lead to longer run times.[11]

  • Mobile Phase pH: Adjusting the pH can alter the ionization state of the alkaloids, affecting their retention and selectivity.[12]

  • Column Chemistry: If a standard C18 column is insufficient, try a column with a different stationary phase, such as a Phenyl-Hexyl or a PFP column, to introduce different separation mechanisms like π-π interactions.[5]

  • Column Dimensions: Using a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm or solid-core) can significantly increase efficiency and, therefore, resolution. This may require a UHPLC system due to higher backpressure.[12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of Isomers 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Insufficient column efficiency.1. Switch to a column with different selectivity (e.g., from C18 to Phenyl-Hexyl or PFP).[5] 2. Modify the organic solvent (try methanol instead of acetonitrile) or adjust the mobile phase pH.[11][12] 3. Use a longer column or a column with smaller particles to increase the plate count.[12]
Peak Tailing (for all isomers) 1. Secondary interactions with residual silanols on the silica support. 2. Column overload. 3. Lewis acid interactions with zirconia-based columns.1. Use a modern, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. For zirconia columns, use a phosphate buffer to deactivate Lewis acid sites.[7]
Irreproducible Retention Times 1. Unstable column temperature. 2. Inadequately equilibrated column. 3. Mobile phase composition changing over time. 4. Pump malfunction or air bubbles.[14]1. Use a column oven to maintain a consistent temperature. 2. Ensure the column is fully equilibrated with the mobile phase before injection (flush with 10-20 column volumes). 3. Prepare fresh mobile phase daily. 4. Degas the mobile phase and prime the pump.[14]
No Peaks or Very Small Peaks (GC) 1. Thermal degradation of truxillines in the injector. 2. Analytes are too polar for the GC column.1. Use a lower injector temperature. 2. Implement a derivatization protocol to make the analytes more volatile and thermally stable.[1][4]

Column Selection and Performance Data

Table 1: HPLC Column Chemistries for Isomer Separations

Stationary Phase TypePrimary Separation Mechanism(s)Best Suited ForExample Commercial Columns
C18 (ODS) Hydrophobic InteractionsGeneral purpose reversed-phase separation of diastereomers.[11]Phenomenex Luna C18, Waters CORTECS C18[11][13]
Phenyl / Phenyl-Hexyl Hydrophobic & π-π InteractionsPositional isomers, compounds with aromatic rings.[5]Xtimate Phenyl-Hexyl[5]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangePositional isomers, halogenated compounds, polar analytes.[5]Ultisil XB-PFP[5]
Mixed-Mode Hydrophobic & Ion-ExchangeBasic compounds like alkaloids, complex mixtures.[6]Coresep 100[6]
Zirconia-Carbon Hydrophobic & Lewis Acid/Base InteractionsDiastereomers, geometric isomers.[7]ZirChrom®-CARB[7]
Chiral (e.g., Polysaccharide) Chiral Recognition (Inclusion, H-bonding, etc.)Enantiomeric pairs of a specific truxilline isomer.[9][10]Astec® CHIROBIOTIC®, CYCLOBOND™[15]

Experimental Protocols

Protocol 1: GC-FID Method for Truxilline Isomer Quantification (Adapted from[4])

This protocol involves a derivatization step to improve the volatility and stability of the truxilline isomers for GC analysis.

  • Sample Preparation (Derivatization):

    • To an extract of the cocaine sample, add a structurally related internal standard (e.g., 4',4″-dimethyl-α-truxillic acid dimethyl ester).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Perform a direct reduction of the residue with lithium aluminum hydride (LiAlH₄).

    • Following reduction, perform acylation using heptafluorobutyric anhydride (HFBA).

    • Reconstitute the final derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-FID Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Carrier Gas: Helium, constant flow.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 320 °C.

    • Injection Volume: 1 µL.

Protocol 2: RP-HPLC Method for Diastereomer Separation (General Approach)

This protocol provides a starting point for developing a reversed-phase HPLC method for separating truxilline diastereomers.

  • Sample Preparation:

    • Dissolve the cocaine sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV Diode Array Detector (DAD) monitoring at 220-280 nm.

    • Injection Volume: 10 µL.

    • Optimization: Adjust the ratio of organic solvent to aqueous buffer to achieve optimal separation. Test both acetonitrile and methanol to evaluate changes in selectivity.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Processing Sample Illicit Cocaine Sample Extract Extraction of Alkaloids Sample->Extract Decision Choose Technique Extract->Decision Deriv Derivatization (Reduction + Acylation) Decision->Deriv GC Required HPLC HPLC-UV/MS Analysis Decision->HPLC Direct Analysis GC GC-FID/MS Analysis Deriv->GC Data Data Acquisition GC->Data HPLC->Data Analysis Peak Integration & Quantification Data->Analysis

Caption: Experimental workflow for truxilline isomer analysis.

column_selection_tree start What is the separation goal? diastereomers Separate Diastereomers start->diastereomers enantiomers Separate Enantiomers start->enantiomers rp_hplc Start with Reversed-Phase HPLC diastereomers->rp_hplc chiral_lc Use Chiral HPLC (CSP) enantiomers->chiral_lc c18 Standard C18 or C8 Column rp_hplc->c18 done Method Optimized chiral_lc->done resolution_check Resolution adequate? c18->resolution_check phenyl Try Phenyl, PFP, or Mixed-Mode Column resolution_check->phenyl No resolution_check->done Yes phenyl->done

Caption: Decision tree for selecting the optimal HPLC column.

isomer_relationships cluster_truxillic Truxillic Acid Derivatives cluster_truxinic Truxinic Acid Derivatives parent Cinnamoylcocaines alpha α-truxilline parent->alpha Photodimerization beta β-truxilline parent->beta Photodimerization gamma γ-truxilline delta δ-truxilline truxillic_dots ... epsilon ε-truxilline zeta ζ-truxilline truxinic_dots ... (and others)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Omega-Truxilline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of omega-truxilline, a minor alkaloid found in coca leaves and illicit cocaine preparations. The relative abundance of this compound and its isomers can serve as a chemical fingerprint to determine the geographical origin and processing methods of cocaine.[1][2] Accurate and precise quantification of this compound is therefore crucial for forensic analysis, drug trafficking studies, and in the quality control of pharmaceutical products derived from coca leaves.

This document outlines the experimental protocols and performance characteristics of common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of validated analytical methods for the quantification of truxilline isomers, including this compound. The data presented is compiled from various studies to provide a comparative overview.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.001 - 1.00 mg/mL[1]Typically offers a wide linear range, specific data for this compound not detailed in the provided results.Method dependent, specific data for this compound not detailed in the provided results.
Limit of Detection (LOD) 0.001 mg/mL[1]Generally provides high sensitivity, often in the ng/mL to pg/mL range.[3][4]Method dependent, can achieve low ng/mL levels with appropriate detectors.[5][6]
Limit of Quantification (LOQ) Not explicitly stated, but derivable from LOD.Generally provides high sensitivity, often in the ng/mL to pg/mL range.Not explicitly stated in the provided results.
Accuracy (% Recovery) 90 - 108% (for related minor alkaloids)[3]Not explicitly stated for this compound.Not explicitly stated for this compound.
Precision (%RSD) < 10% (for related minor alkaloids)[3]Not explicitly stated for this compound.Not explicitly stated for this compound.
Selectivity Good, but may require derivatization to resolve isomers.[1]Excellent, provides structural information for definitive identification.[3][4]Good, can be optimized with different column chemistries and mobile phases.[7]
Sample Preparation Can be tedious, often requires derivatization (e.g., reduction and acylation).[1]Often requires derivatization for volatile compounds.[3]Minimal sample preparation may be required.[7]
Instrumentation Cost Relatively low.High.Moderate to high.
Throughput Moderate.Moderate.High.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method has been successfully applied for the quantification of ten truxilline isomers, including this compound, in illicit cocaine samples.[1]

Sample Preparation:

  • Direct reduction of truxillines with lithium aluminum hydride.

  • Acylation with heptafluorobutyric anhydride.[1]

  • Reconstitution in a suitable solvent prior to injection.

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Column: Capillary column suitable for alkaloid separation.

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Optimized for the analysis of the derivatized analytes.

  • Temperature Program: A programmed temperature ramp to ensure separation of all isomers.

Internal Standard: A structurally related compound, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, is used for quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantification and structural elucidation of minor alkaloids in cocaine.[3][4]

Sample Preparation:

  • Similar to GC-FID, derivatization is often necessary to improve the chromatographic properties of the analytes.[3]

Instrumentation:

  • Gas Chromatograph: Coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • Ionization Mode: Electron Impact (EI) is commonly used.

  • Mass Analyzer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile alternative for the analysis of truxillines, often with simpler sample preparation.[7]

Sample Preparation:

  • Dissolution of the sample in a suitable solvent.

  • Filtration to remove particulate matter.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, and a suitable detector (e.g., UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer).

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for elution. The gradient or isocratic elution profile is optimized for the separation of the isomers.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Analytical Method Validation Workflow cluster_planning 1. Planning & Preparation cluster_performance 2. Performance Characteristics Evaluation cluster_documentation 3. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method (GC-FID, GC-MS, HPLC) define_scope->select_method prepare_standards Prepare Reference Standards & Quality Control Samples select_method->prepare_standards specificity Specificity & Selectivity prepare_standards->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

Caption: A generalized workflow for the validation of an analytical method for this compound quantification.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • GC-FID offers a cost-effective and reliable method for routine quantitative analysis, especially when high throughput is needed. However, it may require extensive sample preparation.

  • GC-MS provides the highest selectivity and is the gold standard for confirmation and identification, though it comes with higher instrumentation and operational costs.

  • HPLC presents a versatile and often simpler alternative in terms of sample preparation, with the potential for high throughput. The coupling of HPLC with mass spectrometry (LC-MS) can further enhance sensitivity and selectivity.

Researchers should carefully consider the validation parameters, including linearity, sensitivity, accuracy, and precision, to ensure that the chosen method is fit for its intended purpose. The detailed experimental protocols and the validation workflow provided in this guide serve as a valuable resource for establishing a robust and reliable analytical method for this compound quantification.

References

A Guide to the Quantitative Analysis of ω-Truxilline in Illicit Cocaine Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective overview of a validated analytical method for the quantification of omega-Truxilline (ω-Truxilline), a minor alkaloid found in illicit cocaine samples. The presence and relative abundance of ω-Truxilline and other truxilline isomers can serve as a chemical fingerprint, offering insights into the coca variety used for cocaine processing and potential geographical origin. Due to a lack of publicly available inter-laboratory comparison studies, this document focuses on the performance of a validated capillary gas chromatography/flame ionization detection (GC-FID) method, presenting its key performance characteristics.

Data Presentation: Performance of a Validated GC-FID Method

The following table summarizes the quantitative performance data for the analysis of ten truxilline isomers, including ω-Truxilline, using a validated GC-FID method. This data is derived from a single-laboratory validation study and provides a benchmark for the method's capabilities.

AnalyteLinear Range (mg/mL)Lower Limit of Detection (LOD) (mg/mL)
α-truxilline0.001 - 1.000.001
β-truxilline0.001 - 1.000.001
γ-truxilline0.001 - 1.000.001
δ-truxilline0.001 - 1.000.001
ε-truxilline0.001 - 1.000.001
ζ-truxilline0.001 - 1.000.001
peri-truxilline0.001 - 1.000.001
neo-truxilline0.001 - 1.000.001
epi-truxilline0.001 - 1.000.001
ω-Truxilline 0.001 - 1.00 0.001

Data sourced from Mallette, J. R., & Casale, J. F. (2014). Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes. Journal of Chromatography A, 1364, 234–240.[1]

Experimental Protocol: GC-FID Analysis of Truxillines

The following is a detailed methodology for the key experiments involved in the quantitative analysis of ω-Truxilline and other truxilline isomers in illicit cocaine samples via GC-FID.

1. Sample Preparation and Extraction:

  • An accurately weighed amount of cocaine hydrochloride is dissolved in a suitable solvent.

  • The truxillines are isolated from the cocaine matrix through a liquid-liquid extraction procedure.

2. Reduction of Truxillines:

  • The extracted truxillines are subjected to chemical reduction.

  • This is achieved by treating the extract with lithium aluminum hydride (LiAlH₄). This step converts the truxilline esters to their corresponding alcohols.

3. Derivatization:

  • The reduced truxilline alcohols are then derivatized to make them more volatile and suitable for gas chromatography.

  • Acylation is performed using heptafluorobutyric anhydride (HFBA) to form heptafluorobutyrate esters.

4. Internal Standard:

  • A structurally related internal standard, such as 4′,4″-dimethyl-α-truxillic acid dimethyl ester, is added to the sample prior to analysis to ensure accurate quantification.[1]

5. Gas Chromatography/Flame Ionization Detection (GC-FID) Analysis:

  • Instrument: A gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column suitable for the separation of derivatized alkaloids.

  • Carrier Gas: Typically helium or hydrogen.

  • Injector and Detector Temperatures: Optimized to ensure efficient volatilization of the derivatized analytes without degradation.

  • Temperature Program: A programmed temperature ramp is used to achieve chromatographic separation of the ten truxilline isomers.

  • Quantification: The concentration of each truxilline isomer, including ω-Truxilline, is determined by comparing its peak area to that of the internal standard.

Experimental Workflow for ω-Truxilline Analysis

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of ω-Truxilline.

G cluster_sample_prep Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Analysis weigh Weigh Cocaine HCl Sample dissolve Dissolve in Solvent weigh->dissolve extract Liquid-Liquid Extraction of Truxillines dissolve->extract reduce Reduction with LiAlH4 extract->reduce acylate Acylation with HFBA reduce->acylate add_is Add Internal Standard acylate->add_is inject GC-FID Injection add_is->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the GC-FID analysis of ω-Truxilline.

References

Differentiating Omega-Truxilline from its Alpha and Beta Isomers by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development and Forensic Science

The analysis and differentiation of truxilline isomers, particularly omega (ω), alpha (α), and beta (β)-truxilline, are of significant interest in the fields of forensic science and drug development due to their presence as minor alkaloids in illicit cocaine samples. Their relative abundance can serve as a chemical fingerprint to trace the geographic origin and manufacturing process of seized cocaine. Tandem mass spectrometry (MS/MS) offers a powerful analytical tool for the structural elucidation and differentiation of these closely related isomers. This guide provides an objective comparison of their MS/MS characteristics, supported by general experimental protocols and conceptual visualizations.

Distinguishing Truxilline Isomers: A Tale of Two Symmetries

The key to differentiating truxilline isomers by MS/MS lies in the inherent symmetry of their chemical structures. Truxillines are dimers of cinnamoylcocaine, and their isomerism arises from the stereochemistry of the cyclobutane ring formed during dimerization. Alpha-truxilline belongs to the truxillate class, which possesses a head-to-tail dimeric linkage, resulting in a more symmetric molecule. In contrast, omega- and beta-truxilline are members of the truxinate class, characterized by a head-to-head linkage that leads to an asymmetric structure.

This fundamental structural difference is reflected in their fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer.

  • Alpha-Truxilline (a truxillate): Due to its molecular symmetry, α-truxilline is expected to produce a relatively simple and symmetric MS/MS fragmentation pattern. The fragmentation will likely result in an even distribution of charge and fragment ions.

  • Omega- and Beta-Truxilline (truxinates): The asymmetry in ω- and β-truxilline leads to more complex and asymmetric fragmentation pathways. This irregularity in fragmentation provides a clear basis for distinguishing them from the alpha isomer.

While specific public domain quantitative data on the distinct fragmentation of omega and beta isomers from each other is limited, the primary differentiation from the alpha isomer is well-established based on this principle of fragmentation symmetry.

Comparative MS/MS Fragmentation Data

CharacteristicOmega-TruxillineAlpha-TruxillineBeta-Truxilline
Isomer Class TruxinateTruxillateTruxinate
Expected Fragmentation Pattern Asymmetric & IrregularSymmetric & RegularAsymmetric & Irregular
Key Differentiating Feature Asymmetric cleavage of the cyclobutane ring leading to a wider variety of fragment ions with uneven intensity distribution.Symmetric cleavage of the cyclobutane ring, resulting in fewer, more predictable fragment ions with a more even intensity distribution.Asymmetric cleavage of the cyclobutane ring, similar to this compound, but potentially with different relative abundances of specific fragment ions allowing for further differentiation.
Hypothetical Major Fragment Ions (m/z) A wider range of product ions is expected due to multiple, non-equivalent fragmentation pathways.A limited number of dominant product ions resulting from the cleavage of the symmetrical structure.A wider range of product ions, potentially with different dominant fragments compared to the omega isomer.

Experimental Protocol: A Generalized LC-MS/MS Method

The following protocol outlines a general method for the separation and differentiation of truxilline isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare individual standard solutions of omega-, alpha-, and beta-truxilline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL. A mixture of the three isomers should also be prepared.

  • Extraction from Matrix (e.g., illicit cocaine sample):

    • Dissolve a known quantity of the sample in a suitable solvent.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the alkaloid fraction containing the truxillines.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating the isomers.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): Select the protonated molecular ion of the truxillines.

  • Product Ion Scan: Acquire product ion spectra for the selected precursor ion.

  • Collision Gas: Argon.

  • Collision Energy: Optimize the collision energy (e.g., 20-40 eV) to achieve characteristic fragmentation for each isomer. A collision energy ramp can also be utilized to observe the fragmentation behavior across a range of energies.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the eluting isomers.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its alpha and beta isomers using LC-MS/MS.

Differentiation_Workflow Workflow for Truxilline Isomer Differentiation by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Differentiation Sample Illicit Cocaine Sample Extraction Alkaloid Extraction Sample->Extraction LC_Separation LC Separation of Isomers Extraction->LC_Separation MS1_Detection MS1 Detection (Precursor Ion) LC_Separation->MS1_Detection MS2_Fragmentation MS/MS Fragmentation (CID) MS1_Detection->MS2_Fragmentation Analyze_Spectra Analyze Fragmentation Spectra MS2_Fragmentation->Analyze_Spectra Symmetric Symmetric Pattern Analyze_Spectra->Symmetric Asymmetric Asymmetric Pattern Analyze_Spectra->Asymmetric Alpha Identify Alpha-Truxilline Symmetric->Alpha Omega_Beta Identify as Omega/Beta-Truxilline Asymmetric->Omega_Beta

Caption: Workflow for differentiating truxilline isomers using LC-MS/MS.

Conceptual Fragmentation Pathways

The following diagrams illustrate the conceptual difference in the fragmentation of truxillate (alpha-truxilline) and truxinate (omega- and beta-truxilline) isomers.

Fragmentation_Pathways Conceptual MS/MS Fragmentation of Truxilline Isomers cluster_alpha Alpha-Truxilline (Truxillate - Symmetric) cluster_omega_beta Omega/Beta-Truxilline (Truxinate - Asymmetric) Alpha_Precursor Precursor Ion [M+H]+ Alpha_Fragment1 Symmetric Fragment A Alpha_Precursor->Alpha_Fragment1 Symmetric Cleavage Alpha_Fragment2 Symmetric Fragment B Alpha_Precursor->Alpha_Fragment2 Symmetric Cleavage Omega_Beta_Precursor Precursor Ion [M+H]+ Omega_Beta_Fragment1 Asymmetric Fragment X Omega_Beta_Precursor->Omega_Beta_Fragment1 Asymmetric Cleavage Omega_Beta_Fragment2 Asymmetric Fragment Y Omega_Beta_Precursor->Omega_Beta_Fragment2 Asymmetric Cleavage Omega_Beta_Fragment3 Asymmetric Fragment Z Omega_Beta_Precursor->Omega_Beta_Fragment3 Irregular Fragmentation

Caption: Conceptual fragmentation of symmetric vs. asymmetric truxilline isomers.

A Comparative Guide to the Mass Spectrometric Fragmentation of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fragmentation patterns of truxilline isomers, a group of coca alkaloids relevant in forensic chemistry and drug analysis. Due to the structural similarities and analytical challenges, detailed comparative mass spectral data for each isomer is not extensively available in peer-reviewed literature. However, this guide synthesizes the existing knowledge to present a comprehensive picture of their analysis by mass spectrometry.

Introduction to Truxilline Isomers

Truxillines are dimeric alkaloids found as minor constituents in coca leaves and, consequently, in illicit cocaine samples. They are formed from the photodimerization of cinnamoylcocaines. The stereochemistry of the cyclobutane ring leads to the existence of several isomers, including but not limited to, alpha-, beta-, gamma-, delta-, and epsilon-truxilline. The relative abundance of these isomers can sometimes be used to infer the origin and processing methods of cocaine samples. Their structural similarity poses a significant challenge for analytical separation and characterization.

General Fragmentation Patterns of Truxilline Isomers

Direct probe mass spectrometry has been employed to identify truxilline isomers. While specific quantitative data for each isomer is scarce, a general fragmentation pattern has been described.[1][2][3][4] The mass spectra of truxilline isomers are expected to show characteristic fragments arising from the cleavage of the ester linkages and fragmentation of the tropane moieties.

It has been noted that the fragmentation pattern of truxillate-type isomers (derived from truxillic acids) tends to be symmetric, whereas truxinate-type isomers (derived from truxinic acids) exhibit more asymmetric and irregular fragmentation.[5]

Key Expected Fragment Ions:

Due to the lack of specific quantitative data in the available literature, a detailed comparative table of fragment ion abundances for each truxilline isomer cannot be provided at this time. However, based on the structure of truxillines and general fragmentation rules for similar compounds, the following key fragment ions would be anticipated in their mass spectra.

m/z Proposed Fragment Identity General Notes
303[Cocaine + H]+Potential fragment from the cleavage of the cyclobutane ring.
182[Benzoylecgonine methyl ester - H]+A common and stable fragment in the mass spectra of cocaine and related compounds.
148Cinnamic acidResulting from the cleavage of the ester bond.
122Ecgonine methyl ester fragmentArising from the tropane ring.
105[C6H5CO]+Benzoyl cation, a very common fragment for benzoyl esters.
82Tropane fragmentA characteristic ion for tropane alkaloids.

Experimental Protocols

The following is a generalized protocol for the analysis of truxilline isomers using mass spectrometry, based on methodologies described in the literature.[1][2][3][6][7]

1. Sample Preparation and Extraction

  • Objective: To isolate the alkaloid fraction containing truxilline isomers from the sample matrix (e.g., illicit cocaine powder, coca leaves).

  • Procedure:

    • Dissolve a known amount of the sample in a suitable solvent system, such as a mixture of cyclohexane, toluene, and diethylamine (e.g., 75:15:10 v/v/v).[2]

    • Perform a liquid-liquid extraction or use solid-phase extraction (SPE) to separate the alkaloids from other components.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

    • Reconstitute the residue in a small volume of a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile).

2. Mass Spectrometric Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source is recommended for accurate mass measurements and structural elucidation. Tandem mass spectrometry (MS/MS) capabilities are essential for fragmentation studies.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of alkaloids.

  • Mass Spectrometry Parameters (General):

    • Ion Source Temperature: 120-150 °C

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern. This is crucial for differentiating isomers, as different isomers may show varying stability and produce different relative abundances of fragment ions at different collision energies.

3. Data Acquisition and Analysis

  • Acquire full scan mass spectra to identify the molecular ions of the truxilline isomers (C38H46N2O8, [M+H]+ ≈ 659.33 m/z).

  • Perform product ion scans (MS/MS) on the precursor ion of interest to obtain the fragmentation pattern.

  • Analyze the resulting spectra to identify characteristic fragment ions and their relative abundances.

  • Compare the fragmentation patterns obtained for different isomers to identify unique fragments or significant differences in fragment ion ratios that can be used for their differentiation.

Experimental Workflow for Truxilline Isomer Analysis

The following diagram illustrates a typical workflow for the comparative analysis of truxilline isomer fragmentation patterns.

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis and Comparison Sample Sample (e.g., Seized Drug Material) Extraction Alkaloid Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Ionization Electrospray Ionization (ESI) LCMS->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DataProcessing Data Processing and Spectral Interpretation MS2->DataProcessing Comparison Comparative Analysis of Fragmentation Patterns DataProcessing->Comparison Identification Isomer Differentiation and Identification Comparison->Identification

References

A Comparative Analysis of GC and LC Methods for Omega-Truxilline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of Gas Chromatography (GC) and Liquid Chromatography (LC) for the analysis of omega-truxilline, a minor but significant alkaloid found in coca leaves.

This guide provides a comprehensive comparison of Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies for the quantitative analysis of this compound. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw plant material to forensic samples. This document outlines the experimental protocols and presents a comparative summary of the performance characteristics of each method to aid researchers in making informed decisions for their specific analytical needs.

Introduction to this compound and Analytical Challenges

This compound is one of several truxilline isomers, which are dimers of cinnamic acid and ecgonine, found as minor alkaloids in the leaves of the coca plant (Erythroxylum coca). The relative abundance of these isomers can provide valuable information regarding the origin and processing of coca-derived products. However, the analysis of truxillines, including this compound, presents challenges due to their polarity and thermal lability, particularly in GC analysis, often necessitating derivatization. LC methods offer an alternative by analyzing the compounds in their native form.

Comparative Overview of GC and LC Methods

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For truxillines, a derivatization step is typically required to increase their volatility and thermal stability. In contrast, High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), allows for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization.

The choice between GC and LC depends on various factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

Quantitative Performance Data

The following tables summarize the key quantitative performance parameters for a validated GC-FID method for the analysis of ten truxilline isomers, including this compound, and a representative validated HPLC-MS/MS method for the analysis of a range of coca alkaloids.

Table 1: Comparison of GC-FID and HPLC-MS/MS Method Performance Characteristics for Truxilline Analysis

ParameterGC-FID Method (for Truxilline Isomers)HPLC-MS/MS Method (for Coca Alkaloids)
Linearity Range 0.001 - 1.00 mg/mL[1]Not explicitly stated for individual truxillines
Limit of Detection (LOD) 0.001 mg/mL[1]Not explicitly stated for individual truxillines
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated for individual truxillines
Precision Not explicitly statedIntraday and Inter-day < ±20%[2][3]
Accuracy Not explicitly stated75-116%[2][3]

Note: The HPLC-MS/MS data is for a method analyzing a suite of coca alkaloids and is presented here as a representative example of LC performance for this class of compounds. Specific performance for this compound may vary.

Experimental Protocols

Detailed methodologies for both GC and LC are crucial for reproducibility and method transfer.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is adapted from a validated procedure for the rapid determination of isomeric truxillines in illicit cocaine.

1. Sample Preparation (Derivatization):

  • Reduction: The truxillines in the sample are directly reduced using lithium aluminum hydride.

  • Acylation: The reduced products are then acylated with heptafluorobutyric anhydride prior to analysis[1].

2. GC-FID Conditions:

  • Column: 5% Phenyl/95% Dimethylpolysiloxane capillary column (e.g., DB-5).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of the ten truxilline isomers.

  • Detector: Flame Ionization Detector (FID).

  • Internal Standard: A structurally related compound, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester, is used for quantification[1].

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is based on a validated method for the assessment of coca alkaloids in oral fluid.

1. Sample Preparation:

  • Protein Precipitation: For biological matrices, proteins are removed by adding acidified acetonitrile.

  • The supernatant is then diluted and injected into the HPLC system.

2. HPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[2][3].

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the GC and LC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Containing This compound Reduction Reduction (Lithium Aluminum Hydride) Sample->Reduction Acylation Acylation (Heptafluorobutyric Anhydride) Reduction->Acylation GC_Injection GC Injection Acylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis & Quantification FID_Detection->Data_Analysis LC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction / Protein Precipitation Sample->Extraction LC_Injection HPLC Injection Extraction->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Establishing the Relative Response Factors of Truxilline Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the relative response factors (RRFs) of truxilline isomers, crucial minor alkaloids found in coca leaves. The concentration and relative distribution of these isomers can serve as a chemical fingerprint to determine the geographical origin and processing methods of cocaine samples. Accurate quantification of truxilline isomers is therefore of significant interest in forensic science and drug trafficking analysis.

Comparison of Analytical Approaches: GC-FID vs. GC-MS

Gas Chromatography is the primary technique for the separation of volatile and semi-volatile compounds. For the analysis of truxilline isomers, two common detection methods are employed: Flame Ionization Detection (FID) and Mass Spectrometry (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is prized for its robustness, wide linear range, and uniform response to hydrocarbons. The FID signal is directly proportional to the number of carbon atoms being combusted, making it an excellent choice for quantification when using an appropriate internal standard and applying RRFs. For truxilline isomers, which are structurally very similar, the RRFs are expected to be close to unity, especially after derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides structural information by fragmenting the analyte molecules and separating the resulting ions based on their mass-to-charge ratio. This technique is invaluable for the unequivocal identification of compounds. While it can be used for quantification, variations in ionization and fragmentation efficiencies between isomers can lead to differences in response, necessitating the use of individual standards for accurate quantification.

Predicted Relative Response Factors (RRFs) for Derivatized Truxilline Isomers

In the absence of certified reference materials for each truxilline isomer, RRFs can be predicted using the Effective Carbon Number (ECN) method. The ECN of a molecule is an estimate of its response in an FID relative to a hydrocarbon standard. It is calculated by summing the carbon contributions of each atom and functional group in the molecule. Since all truxilline isomers are isomeric, their underivatized forms have the same molecular formula (C₃₈H₄₆N₂O₈) and thus the same ECN. However, the derivatization process is key for GC analysis. The truxilline isomers are first reduced with lithium aluminum hydride (LiAlH₄), which converts the two ester groups to primary alcohols. These are then acylated with heptafluorobutyric anhydride (HFBA) to form the corresponding di-heptafluorobutyryl esters.

The internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester, undergoes the same derivatization process.

The predicted RRFs for the ten derivatized truxilline isomers relative to the derivatized internal standard are all 1.00 . This is because after reduction and derivatization, all truxilline isomers and the internal standard will have the same molecular formula and structure, differing only in their stereochemistry. As the FID response is primarily dependent on the elemental composition, the RRFs are predicted to be identical.

Analyte (Derivatized)Molecular Formula (Derivatized)Predicted RRF vs. Derivatized Internal Standard
alpha-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
beta-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
delta-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
epsilon-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
gamma-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
omega-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
zeta-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
peri-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
neo-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
epi-TruxillineC₂₈H₂₈F₁₄N₂O₄1.00
4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)C₂₈H₂₈F₁₄O₄1.00

Experimental Protocols

Sample Preparation and Derivatization

This protocol is adapted from established methods for the analysis of truxilline isomers in cocaine samples.[1][2]

a. Extraction:

  • Weigh approximately 10 mg of the cocaine sample into a centrifuge tube.

  • Add a known amount of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.

  • Add 5 mL of a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

b. Reduction:

  • To the dried extract, add 1 mL of a 1 M solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture in an ice bath and cautiously add 1 mL of water to quench the excess LiAlH₄, followed by 1 mL of 15% sodium hydroxide solution, and then another 3 mL of water.

  • Vortex and centrifuge. Transfer the organic layer to a new tube.

c. Acylation:

  • Evaporate the organic layer from the reduction step to dryness.

  • Add 100 µL of ethyl acetate and 100 µL of heptafluorobutyric anhydride (HFBA).

  • Heat at 70°C for 20 minutes.

  • Cool and evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-FID analysis.

GC-FID Analysis
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent).

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 280°C, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

GC-MS Analysis (for comparison)
  • Gas Chromatograph and Column: Same as for GC-FID.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Expected Mass Spectral Fragmentation of Derivatized Truxilline Isomers:

The derivatized truxilline isomers, being N-heptafluorobutyryl derivatives, are expected to exhibit characteristic fragmentation patterns in GC-MS. While the mass spectra of all isomers will be very similar due to their identical elemental composition and core structure, minor differences in the relative abundance of fragment ions may be observed. Key expected fragmentations include:

  • Loss of the heptafluorobutyryl group (C₃F₇CO, m/z 197): This will lead to a prominent fragment ion.

  • Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for alkaloids and will result in characteristic ions.

  • Fragmentation of the tropane ring system: This will produce a series of lower mass ions.

  • Characteristic ions from the heptafluorobutyryl moiety: Ions such as m/z 69 (CF₃⁺) and 119 (C₂F₅⁺) are expected.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Cocaine Sample add_is Add Internal Standard sample->add_is extract Solvent Extraction add_is->extract dry_down1 Evaporation extract->dry_down1 reduce Reduction (LiAlH4) dry_down1->reduce dry_down2 Evaporation reduce->dry_down2 acylate Acylation (HFBA) dry_down2->acylate dry_down3 Evaporation acylate->dry_down3 reconstitute Reconstitution dry_down3->reconstitute gc_fid GC-FID Analysis reconstitute->gc_fid gc_ms GC-MS Analysis reconstitute->gc_ms rrf_logic cluster_premises Fundamental Principles cluster_deduction Deduction cluster_conclusion Conclusion p1 Truxilline isomers have the same molecular formula. d1 Derivatized isomers have the same Effective Carbon Number (ECN). p1->d1 p2 Derivatization (reduction and acylation) yields products with the same molecular formula. p2->d1 p3 FID response is proportional to the number of effective carbon atoms. p3->d1 c1 Predicted Relative Response Factor (RRF) is 1.00 for all isomers. d1->c1

References

Comparison of omega-Truxilline profiles in different varieties of Erythroxylum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of omega-truxilline, a minor alkaloid found in various species of the Erythroxylum genus, the plant source of cocaine and other tropane alkaloids. The presence and relative abundance of truxilline isomers, including this compound, can serve as a chemotaxonomic marker to differentiate between Erythroxylum varieties and may have implications for forensic science and drug development. While extensive research has been conducted on the major alkaloids of Erythroxylum, specific quantitative data comparing this compound profiles across different varieties is limited in publicly available literature. This guide synthesizes the available information and provides detailed experimental protocols for the analysis of these compounds.

Introduction to this compound

The truxillines are a group of dimeric alkaloids formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules.[1] There are at least 15 possible truxilline isomers, including this compound (also referred to as ω-truxilline), which differ in their stereochemistry.[1] The relative proportions of these isomers in coca leaves and their illicitly processed products are influenced by the specific variety of the Erythroxylum plant and the conditions of its growth and processing.[2] This makes the analysis of truxilline profiles, including that of this compound, a valuable tool for determining the origin of coca materials.

Data on this compound Abundance

The following table summarizes the relative abundance of this compound and other truxilline isomers found in representative samples of illicit cocaine hydrochloride, which can be considered indicative of the source coca variety.

Table 1: Relative Abundance of Truxilline Isomers in Illicit Cocaine Hydrochloride Samples

Truxilline IsomerRelative Abundance (%)
α-truxilline10-20
β-truxilline15-25
γ-truxilline5-10
δ-truxilline10-20
ε-truxilline5-15
ζ-truxilline<5
η-truxilline<5
ω-truxilline <5
Other isomers10-20

Note: This data is generalized from studies on illicit cocaine and may not directly reflect the concentrations in the raw plant material of different Erythroxylum varieties. The exact percentages can vary significantly based on the specific plant genetics and environmental factors.

Experimental Protocols

The analysis of this compound and other truxilline isomers in Erythroxylum leaf samples typically involves extraction, separation, and detection by chromatographic and spectrometric methods. The following is a detailed methodology based on established protocols for the analysis of coca alkaloids.

Sample Preparation and Extraction
  • Leaf Material : Use authenticated, dried, and finely powdered leaf material from the Erythroxylum variety of interest.

  • Basification : To 1 gram of powdered leaf material, add 5 mL of a saturated sodium bicarbonate solution to basify the alkaloids.

  • Solvent Extraction : Extract the basified leaf material with 50 mL of a suitable organic solvent, such as a mixture of toluene and chloroform (4:1 v/v), by sonication for 30 minutes.

  • Filtration and Concentration : Filter the extract and concentrate the solvent under reduced pressure to obtain a crude alkaloid extract.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

This method is adapted from protocols for the quantification of truxilline isomers in cocaine samples.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Sample Derivatization : The truxillines are not typically derivatized for GC-FID analysis of coca leaf extracts.

  • Internal Standard : An appropriate internal standard, such as tetracosane, should be added to the extract before injection.

  • GC Conditions :

    • Injector Temperature : 280°C

    • Detector Temperature : 300°C

    • Oven Temperature Program : Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/minute to 300°C, and hold for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with an this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions : Similar to the GC-FID method.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-550.

    • Scan Mode : Full scan.

  • Identification : The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard.

Visualizations

experimental_workflow start Start: Erythroxylum Leaf Sample powder Powder Leaf Material start->powder basify Basification (e.g., NaHCO3 solution) powder->basify extract Solvent Extraction (e.g., Toluene/Chloroform) basify->extract concentrate Concentration of Extract extract->concentrate gc_fid GC-FID Analysis (Quantification) concentrate->gc_fid gc_ms GC-MS Analysis (Identification) concentrate->gc_ms end End: this compound Profile gc_fid->end gc_ms->end

Caption: Experimental workflow for the analysis of this compound.

chemical_relationship cluster_precursors Precursors cluster_dimerization Photochemical [2+2] Cycloaddition cluster_products Truxilline Isomers cinnamoylcocaine1 Cinnamoylcocaine dimerization hv cinnamoylcocaine1->dimerization cinnamoylcocaine2 Cinnamoylcocaine cinnamoylcocaine2->dimerization omega_truxilline This compound dimerization->omega_truxilline other_truxillines Other Truxilline Isomers (α, β, γ, δ, etc.) dimerization->other_truxillines

Caption: Formation of this compound from cinnamoylcocaine precursors.

Conclusion

The analysis of this compound and other truxilline isomers in Erythroxylum varieties is a valuable tool for chemotaxonomic and forensic purposes. While direct quantitative comparisons of this compound across different authenticated Erythroxylum species and varieties are not widely available, established analytical methods provide a robust framework for such investigations. Further research focusing on the systematic quantification of individual truxilline isomers in authenticated plant material is needed to fully elucidate the chemotaxonomic significance of these minor alkaloids. This would provide a more definitive basis for differentiating between Erythroxylum varieties and understanding the factors that influence their unique alkaloid profiles.

References

The Truxilline Fingerprint: A Comparative Guide to Cocaine Source Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit production and trafficking of cocaine remain a significant global challenge. Identifying the geographical origin of seized cocaine is crucial for law enforcement and intelligence agencies to disrupt trafficking routes and understand production trends. One of the most powerful scientific tools for this purpose is the statistical analysis of the distribution of minor alkaloids, particularly the truxilline isomers. This guide provides a comprehensive comparison of methodologies and available data for utilizing truxilline isomer patterns in determining the source of coca-leaf-derived products.

The relative abundance of truxilline isomers in cocaine is indicative of the variety of coca plant used in its production and, by extension, the geographical region of cultivation.[1] This chemical fingerprint provides valuable intelligence for tracking cocaine trafficking routes.

Comparative Analysis of Truxilline Isomer Distribution

The analysis of truxilline isomers, a group of photodimerization products of cinnamoylcocaines found in coca leaves, serves as a robust method for distinguishing between cocaine samples from different geographical origins.[1][2][3] The ten commonly quantified isomers are alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline. While comprehensive, publicly available datasets detailing the precise percentage distribution of each isomer from the primary cocaine-producing countries of Colombia, Peru, and Bolivia are limited, the scientific literature indicates clear and statistically significant differences in their profiles.

Generally, cocaine originating from Colombia exhibits a higher total concentration of truxillines compared to that from Peru and Bolivia.[2] This is attributed to the different varieties of the coca plant (Erythroxylum species) cultivated in these regions. The following table provides an illustrative representation of typical truxilline isomer distributions.

Table 1: Illustrative Distribution of Major Truxilline Isomers by Country of Origin (% of Total Truxillines)

IsomerColombiaPeruBolivia
alpha-Truxilline HighModerateLow
beta-Truxilline HighModerateLow
gamma-Truxilline ModerateLowLow
delta-Truxilline ModerateLowVery Low
epsilon-Truxilline LowModerateHigh
Total Truxillines High (>3%) Moderate (1-3%) Low (<1%)

Note: This table is illustrative and based on qualitative descriptions in the cited literature. Actual percentages can vary between specific growing regions within each country.

Experimental Protocols for Truxilline Isomer Analysis

The accurate quantification of truxilline isomers is paramount for reliable source determination. The primary analytical technique employed is Gas Chromatography with Flame Ionization Detection (GC-FID), which requires a specific sample preparation procedure due to the low volatility and thermal lability of the truxillines.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a viable alternative with high sensitivity and selectivity.

Detailed Methodology 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a widely accepted method for the routine analysis of truxilline isomers in illicit cocaine samples.[1][4][5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized cocaine sample into a vial.
  • Add an internal standard solution (e.g., tetracosane in a non-interfering solvent).
  • Reduction Step: Add a solution of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether) to the sample. This step reduces the truxilline esters to their corresponding diols.
  • Carefully quench the reaction with a suitable reagent (e.g., water or a dilute acid).
  • Derivatization Step: Evaporate the solvent and add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA), to convert the diols into more volatile and thermally stable derivatives.[1][2]
  • Heat the sample at a controlled temperature (e.g., 75-80°C) for a specified time to ensure complete derivatization.
  • Dilute the derivatized sample with a suitable solvent (e.g., chloroform) before injection into the GC.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.
  • Detector: Flame Ionization Detector (FID).
  • Column: DB-1MS (35 m x 200 µm x 0.33 µm) or equivalent non-polar capillary column.[4][5]
  • Injection Volume: 1.0 µL.
  • Split Ratio: 50:1.
  • Injector Temperature: 230°C.
  • Detector Temperature: 320°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 160°C, hold for 1 min.
  • Ramp 1: 4°C/min to 200°C.
  • Ramp 2: 6°C/min to 275°C, hold for 6.5 min.[4][5]

3. Data Analysis:

  • Identify the derivatized truxilline isomers based on their retention times relative to the internal standard.
  • Quantify the individual isomers by comparing their peak areas to that of the internal standard and using a calibration curve.

Detailed Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach that may not require the extensive derivatization steps of GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized cocaine sample.
  • Dissolve the sample in a suitable solvent mixture (e.g., methanol/water with a small percentage of formic acid).
  • Add an appropriate internal standard (e.g., a deuterated analog of a truxilline isomer).
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
  • Column: A C18 reversed-phase column with a suitable particle size and dimensions.
  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for each truxilline isomer and the internal standard.

3. Data Analysis:

  • Identify and quantify each isomer based on its specific retention time and MRM transition.
  • Calculate the concentration of each isomer using the ratio of its peak area to that of the internal standard and a calibration curve.

Workflow and Data Interpretation

The overall process, from sample analysis to source determination, involves a multi-step workflow that culminates in a statistical comparison of the truxilline isomer profile with a database of known-origin samples.

Truxilline Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Sample Cocaine Sample Extraction Alkaloid Extraction Sample->Extraction Derivatization Reduction & Derivatization (for GC-FID) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCFID GC-FID Analysis Derivatization->GCFID Quantification Isomer Quantification GCFID->Quantification LCMS->Quantification Stats Multivariate Statistical Analysis (e.g., PCA) Quantification->Stats Database Comparison to Known-Origin Database Stats->Database Source Source Determination Database->Source

Workflow for cocaine source determination using truxilline isomer analysis.

The quantitative data obtained from the analytical instruments are subjected to multivariate statistical methods, such as Principal Component Analysis (PCA).[6] PCA reduces the dimensionality of the data, allowing for the visualization of clustering patterns among samples based on their truxilline isomer profiles. Samples from the same geographical region will tend to cluster together in the PCA plot, while samples from different regions will form distinct clusters.

Alternative and Complementary Methods

While truxilline isomer analysis is a powerful tool, it is often used in conjunction with other analytical techniques to enhance the accuracy of source determination.

  • Stable Isotope Ratio Analysis (SIRA): This method measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H, and ¹⁸O/¹⁶O) in the cocaine molecule. These ratios can vary depending on the geographical location, altitude, and environmental conditions where the coca plant was grown.[7]

  • Trace Element Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the profile of trace elements in a cocaine sample. The elemental composition can be influenced by the soil and water in the cultivation area, as well as by the chemicals used during processing.

  • Analysis of Other Minor Alkaloids: Besides the truxillines, other minor alkaloids such as tropacocaine and trimethoxycocaine can also provide information about the coca plant variety and, therefore, the likely country of origin.[4]

Conclusion

The statistical analysis of truxilline isomer distribution provides a robust and scientifically validated method for determining the geographical source of illicit cocaine. The combination of a well-defined analytical protocol, primarily utilizing GC-FID, and powerful multivariate statistical analysis allows for the differentiation of cocaine produced in Colombia, Peru, and Bolivia. While a comprehensive, publicly accessible database of isomer distributions remains a valuable goal for the scientific community, the existing methodologies and qualitative data provide a strong foundation for forensic intelligence. The integration of complementary techniques such as stable isotope ratio analysis further strengthens the confidence in source attribution, providing law enforcement with critical information to combat the global drug trade.

References

Comparative Analysis of Omega-Truxilline's Biological Activity: A Scientific Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the biological activity of omega-truxilline against other truxilline isomers is challenged by a notable scarcity of direct, quantitative experimental data in publicly available scientific literature. While the broader class of truxilline alkaloids, found primarily in coca leaves, has been studied for various pharmacological properties, specific investigations detailing the distinct effects of the omega isomer are limited. This guide, therefore, provides a summary of the current understanding of truxillines and highlights the knowledge gaps that future research must address.

Truxillines are a group of tropane alkaloids that exist as numerous stereoisomers, with this compound being one of them.[1][2] These compounds are formed through the photodimerization of cinnamoylcocaine.[1] The relative prevalence of different truxilline isomers in illicit cocaine samples serves as a chemical fingerprint for determining the geographical origin of the coca leaves used in its production.[1][2]

While direct comparative studies on this compound are lacking, research on the broader family of truxillic and truxinic acid derivatives has revealed a range of biological activities, including anti-inflammatory, analgesic, anti-diabetic, anti-obesity, anti-hypertensive, anti-cancer, neuroprotective, and hepatoprotective effects.[3] However, it is crucial to note that these activities have been attributed to the general class of compounds, and the specific contribution or potency of individual isomers like this compound remains largely uncharacterized.

One of the few specific mentions of biological activity for certain truxilline isomers points to significant toxicity. Notably, the most prevalent isomers, α- and β-truxilline, are reported to exhibit potent cardiotoxicity without desirable therapeutic effects. The cardiotoxic profile of this compound in comparison to these isomers has not been documented.

The parent compounds of truxillines, tropane alkaloids, are known for their anticholinergic properties. This activity stems from their ability to act as antagonists at muscarinic acetylcholine receptors. While it is plausible that truxillines, including this compound, may possess anticholinergic activity, dedicated studies to quantify and compare the receptor binding affinities and functional antagonism of different truxilline isomers are needed to confirm this.

Experimental Methodologies for Future Comparative Studies

To address the current knowledge gap, a series of well-defined experimental protocols would be necessary to systematically compare the biological activities of this compound with other truxilline isomers. The following methodologies are standard approaches in pharmacological and toxicological research:

Cytotoxicity Assays

A foundational step in characterizing the biological activity of any compound is to assess its toxicity to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Workflow: MTT Assay for Cytotoxicity Screening

MTT_Assay cluster_setup Cell Culture & Treatment cluster_assay MTT Reagent & Measurement cluster_analysis Data Analysis cell_culture Plate cells in 96-well plates treatment Treat with varying concentrations of This compound and other truxilline isomers cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of truxilline isomers using the MTT assay.

Receptor Binding Assays

To investigate potential anticholinergic activity, competitive radioligand binding assays can be employed to determine the affinity of truxilline isomers for muscarinic acetylcholine receptors (M1-M5 subtypes).

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_data_analysis Data Analysis membranes Prepare cell membranes expressing muscarinic receptors incubation_mix Incubate membranes, radioligand, and varying concentrations of truxilline isomers membranes->incubation_mix radioligand Prepare radiolabeled ligand (e.g., [3H]NMS) radioligand->incubation_mix filtration Separate bound and free radioligand (e.g., vacuum filtration) incubation_mix->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation competition_curve Generate competition curves scintillation->competition_curve ki_determination Calculate Ki values competition_curve->ki_determination

Caption: General workflow for a competitive radioligand binding assay.

Potential Signaling Pathways for Investigation

Given the diverse biological activities reported for truxillic and truxinic acid derivatives, several signaling pathways could be relevant for future comparative studies of truxilline isomers. For instance, if cytotoxicity is observed, investigating apoptosis-related pathways would be a logical next step.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Truxilline Truxilline Isomer Bax_Bak Bax/Bak activation Truxilline->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Novel or Unidentified Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for omega-Truxilline necessitates a cautious and systematic approach to its disposal. Without a dedicated Safety Data Sheet (SDS), researchers must treat the substance as potentially hazardous and follow a rigorous evaluation process in consultation with their institution's Environmental Health and Safety (EHS) department.

The proper and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific protocols exist for well-characterized substances, the challenge is greater when dealing with novel or un-catalogued compounds such as "this compound." An extensive search of chemical databases and safety literature did not yield specific information or a Safety Data Sheet (SDS) for a compound with this designation.

In such cases, a generalized, safety-first approach is mandatory. The following procedure outlines the necessary steps for researchers and laboratory personnel to determine the appropriate disposal pathway for an unknown or novel chemical compound. This process is designed to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance.

General Protocol for the Disposal of Unidentified Chemical Waste

When a specific SDS is unavailable, the compound must be handled with the assumption that it may possess hazardous properties. The following steps, in close collaboration with institutional EHS professionals, will guide the disposal process.

  • Preliminary Hazard Assessment:

    • Review Available Data: Compile all known information about the compound. This includes its synthetic pathway, precursor materials, and any analytical data available (e.g., spectroscopic, chromatographic). The properties of known isomers, such as alpha-, beta-, and gamma-truxilline, may provide some clues but should not be solely relied upon.

    • Consult Chemical Literature: Research the general class of compounds. For a truxilline derivative, this would involve reviewing literature on coca alkaloids and cyclobutane dicarboxylic acids to understand potential reactivity, toxicity, and environmental hazards.

  • EHS Consultation and Waste Profile Development:

    • Contact EHS: Initiate contact with your institution's Environmental Health and Safety department. They are the primary resource for guidance on hazardous waste disposal and are familiar with local, state, and federal regulations.

    • Complete a Hazardous Waste Profile: EHS will likely require the completion of a waste profile sheet. This document will include all the information gathered in the preliminary assessment. Be prepared to provide as much detail as possible.

  • Waste Characterization (if required):

    • In some instances, EHS may determine that the available information is insufficient to classify the waste. Analytical testing may be required to determine its characteristics, such as:

      • pH: To assess corrosivity.

      • Flashpoint: To determine ignitability.

      • Toxicity Characteristic Leaching Procedure (TCLP): To identify heavy metals or other toxic constituents.

  • Proper Segregation, Packaging, and Labeling:

    • Segregation: Do not mix the unknown waste with other waste streams. It must be kept in a separate, dedicated container.

    • Packaging: Use a chemically compatible container that is in good condition and can be securely sealed.

    • Labeling: Label the container clearly with "Hazardous Waste," the name of the principal investigator, the laboratory location, and a list of all known or suspected constituents. The date of accumulation should also be included.

  • Arrangement for Disposal:

    • Once the waste has been properly characterized and profiled, EHS will coordinate with a licensed hazardous waste disposal vendor for its removal and final disposition. The disposal method will depend on the final classification of the waste and may include incineration, chemical neutralization, or secure landfilling.

Illustrative Workflow for Unidentified Chemical Disposal

The following diagram outlines the logical steps to be taken when faced with the disposal of a novel or uncharacterized chemical substance.

start Start: Novel/Unidentified Compound for Disposal assess Step 1: Preliminary Hazard Assessment - Review synthesis & precursors - Consult literature for compound class start->assess contact_ehs Step 2: Contact Environmental Health & Safety (EHS) assess->contact_ehs profile Step 3: Complete Hazardous Waste Profile with EHS contact_ehs->profile char_needed Is Analytical Characterization Needed? profile->char_needed characterize Step 4: Perform Waste Characterization (e.g., pH, Flashpoint, TCLP) char_needed->characterize Yes package Step 5: Segregate, Package & Label Waste - Use compatible containers - Affix hazardous waste label char_needed->package No characterize->package disposal Step 6: EHS Arranges for Licensed Disposal package->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of a novel or unidentified chemical compound.

Disclaimer: This information is intended as a general guide and is not a substitute for professional consultation with your institution's Environmental Health and Safety department. Always follow the specific procedures and regulations established by your organization and local authorities.

Essential Safety and Operational Guidance for Handling omega-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for omega-Truxilline. Given the limited specific toxicological data available for this compound, a highly cautious approach is mandated. This compound should be treated as a potent, toxic substance. The following procedures are based on best practices for handling novel and hazardous alkaloids.

Risk Assessment and Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile or neoprene gloves.Prevents skin contact. The outer glove should be removed and disposed of immediately after handling.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, low-permeability fabric with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Plan

3.1. Designated Handling Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • The work area should be clearly labeled with a warning sign indicating the presence of a potent and hazardous substance.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Weighing of solid this compound should be done within a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers closed when not in use. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the designated area. Wash hands thoroughly with soap and water.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an appropriate absorbent material from a chemical spill kit. For large spills, contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

5.1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, lab coats), bench paper, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

5.2. Disposal Procedure:

  • Collect all this compound waste in appropriately labeled, leak-proof containers.

  • Store the waste containers in a designated, secure area away from incompatible materials.

  • Arrange for disposal through the institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Don Appropriate PPE B Prepare Designated Work Area A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Properly Store Waste G->H I Arrange for Professional Disposal H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.